Teicoplanin A2-4
Description
This compound has been reported in Actinoplanes teichomyceticus with data available.
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOYQQCANXEDC-WNTLLCOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H99Cl2N9O33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1893.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91032-37-0 | |
| Record name | Teicoplanin A2-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEICOPLANIN A2-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Q83MG55O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Actinoplanes teichomyceticus fermentation for Teicoplanin A2-4 production
An In-depth Technical Guide to the Fermentation of Actinoplanes teichomyceticus for Teicoplanin A2 Production
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin is a vital lipoglycopeptide antibiotic employed in the treatment of severe infections caused by multi-drug-resistant Gram-positive bacteria. It is produced as a complex of closely related molecules by the actinomycete Actinoplanes teichomyceticus. The pharmaceutically active component, Teicoplanin A2, is itself a mixture of five major compounds (A2-1 to A2-5) that differ in the fatty acid side chain attached to the glucosamine moiety of the core heptapeptide. The specific composition of this complex is critical for its therapeutic efficacy and is regulated by pharmacopoeial standards. This guide provides a comprehensive technical overview of the fermentation process for producing Teicoplanin, with a particular focus on strategies to modulate the A2 complex and enhance the production of specific components like A2-4. We detail optimized fermentation media, critical process parameters, precursor-directed biosynthesis strategies, and downstream processing protocols, supported by quantitative data and procedural diagrams.
Introduction
Teicoplanin inhibits the biosynthesis of the bacterial cell wall by binding to the N-acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors[1]. This mechanism of action makes it a last-resort antibiotic for treating infections caused by pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. The Teicoplanin A2 complex is the primary active pharmaceutical ingredient, and its five major components (T-A2-1, T-A2-2, T-A2-3, T-A2-4, and T-A2-5) are distinguished by their N-linked acyl moieties[3][4]. The composition of this complex is significantly influenced by fermentation conditions and the availability of specific precursors[1]. This document synthesizes current knowledge to provide a detailed guide for optimizing the fermentation of A. teichomyceticus to achieve high yields and control the component profile of the Teicoplanin A2 complex.
The Producing Microorganism: Actinoplanes teichomyceticus
The wild-type strain, Actinoplanes teichomyceticus ATCC 31121, is the original producer of teicoplanin[2][5]. However, industrial production predominantly relies on high-producing mutant strains developed through classical strain improvement programs involving mutagenesis and selection[6][7]. For instance, mutant strain KCCM-10601 has demonstrated significantly higher teicoplanin productivity[6][8]. Recent studies have also explored protoplast regeneration as a method to isolate genetically distinct and high-producing phenotypes from heterogeneous mycelial populations[2][9].
Fermentation Medium Optimization
The composition of the fermentation medium is a critical factor influencing cell growth and teicoplanin biosynthesis. Optimization of carbon, nitrogen, and mineral sources is essential for maximizing titers.
Carbon Sources
Various carbon sources have been evaluated for their effect on teicoplanin production. While glucose is a common substrate, other carbohydrates like maltodextrin, mannose, and glycerol have shown significant effects on both yield and the A2 component profile[6][10]. Maltodextrin, being more cost-effective than mannose, is often preferred in industrial-scale fermentations[6]. The addition of glycerol has been shown to alter the distribution of A2 components, increasing the proportions of A2-3, A2-4, and A2-5[10].
Nitrogen Sources
Complex nitrogen sources such as yeast extract, soybean meal, and cottonseed meal are commonly used to support robust growth and antibiotic production[5][6]. The optimal ratio of carbon to nitrogen sources has been identified as a key parameter, with a 3:1 (w/w) ratio of maltodextrin to soybean meal showing favorable results[6].
Precursor Supplementation for A2-4 Production
The different components of the Teicoplanin A2 complex are derived from different fatty acid precursors, which are in turn synthesized from specific amino acids. This provides a direct strategy to modulate the final complex composition through precursor feeding[3]. The acyl side chain of Teicoplanin A2-4 is an anteiso-C11:0 moiety, which is derived from the amino acid L-isoleucine [3][11].
Data Presentation
Table 1: Optimized Fermentation Media Compositions for Teicoplanin Production
| Component | Concentration (g/L) | Strain | Reference |
|---|---|---|---|
| Medium 1 | |||
| Maltodextrin | 30 | Mutant MSL 1510 | [6] |
| Glucose | 5 | [6] | |
| Yeast Extract | 5 | [6] | |
| Soybean Meal | 5 | [6] | |
| MgSO₄·7H₂O | 0.5 | [6] | |
| NaCl | 0.1 | [6] | |
| CaCl₂·2H₂O | 0.1 | [6] | |
| Diaion HP-20 Resin | 50 | [6] | |
| Medium 2 | |||
| Glucose | 15-25 | Mutant BNG 2315 | [12] |
| Dextrin | 40-80 | (KCCM-10601) | [12] |
| Peptone | 4-6 | [12] | |
| Rapeseed Meal | 16-20 | [12] | |
| Soybean Flour | 16-20 | [12] | |
| MgSO₄·7H₂O | 0.4-0.6 | [12] | |
| CaCO₃ | 4-6 | [12] | |
| NaCl | 1.0-1.4 | [12] | |
| Medium 3 (for Precursor Feeding Studies) | |||
| Malt Extract | 30 | ATCC 31121 | [4] |
| Glucose | 10 | [4] | |
| Soybean Meal | 15 | [4] | |
| Yeast Extract | 5 | [4] | |
| Medium 4 | |||
| Mannose | 30 | Mutant MSL 2211 | [6] |
| Yeast Extract | 5 | |[7] |
Table 2: Optimal Physical Fermentation Parameters
| Parameter | Optimal Value | Strain | Reference |
|---|---|---|---|
| Temperature | 34°C | KCCM-10601 | [6][8] |
| pH | 7.0 (controlled) | KCCM-10601 | [6][8] |
| Dissolved Oxygen Tension (DOT) | 20-30% | KCCM-10601 | [6][8] |
| Agitation Speed (75-L Fermenter) | 500 rpm | ID9303 | [13] |
| Aeration Rate (75-L Fermenter) | 1 vvm | ID9303 |[13] |
Table 3: Effect of Amino Acid Precursor Feeding on Teicoplanin A2 Complex Composition
| Precursor Added | Resulting Major Component | Acyl Side Chain | Reference |
|---|---|---|---|
| L-Valine | T-A2-2 | iso-C10:0 | [3][11] |
| L-Isoleucine | T-A2-4 | anteiso-C11:0 | [3][11] |
| L-Leucine | T-A2-5 | iso-C11:0 | [3][11] |
| Methyl Linoleate / Corn Oil | T-A2-1 | linear C10:1 | [1][14] |
| Methyl Oleate / Olive Oil | T-A2-3 | linear C10:0 |[1][14] |
Table 4: Teicoplanin Production Titers in Various Strains and Conditions
| Strain | Fermentation Scale | Titer Achieved | Key Conditions | Reference |
|---|---|---|---|---|
| Mutant MSL 1510 | 500-L Fermenter | 1,500 mg/L | Optimized medium with Maltodextrin | [6] |
| Mutant 98-1-227 | 7 m³ Pilot Fermenter | 1,800 units/mL | Valine-resistant mutant | [6] |
| KCCM-10601 | 120-h Batch Culture | 2,900 mg/L (2.9 g/L) | Controlled T, pH, DOT | [6][8] |
| ID9303 | 75-L Pilot Fermenter | 3,120 mg/L (3.12 g/L) | 0.05% Proline feeding | [13] |
| Mutant MSL 2211 | 5-L Jar Fermenter | 500 mg/L | Mannose-based medium | [6][7] |
| ATCC 31121 (Wild-Type) | Flask Culture | ~100 mg/L | Optimized TM1 Medium |[4] |
Visualization of Key Processes and Pathways
General Workflow for Teicoplanin Production
The overall process from strain maintenance to the final purified product involves several critical stages.
Caption: General workflow for Teicoplanin production.
Biosynthetic Precursors of Teicoplanin A2 Acyl Side Chains
The composition of the Teicoplanin A2 complex can be strategically manipulated by feeding specific amino acid precursors into the fermentation medium. This diagram illustrates the direct relationship between the precursor amino acid and the resulting Teicoplanin A2 component.
Caption: Precursor pathway for branched-chain fatty acids in Teicoplanin A2.
Experimental Protocols
Protocol 1: Inoculum Development
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Strain Revival : Aseptically transfer a cryopreserved vial of A. teichomyceticus to a seed medium (e.g., containing glucose 30 g/L, yeast extract 2.5 g/L, soybean flour 9 g/L, rapeseed meal 9 g/L, NaCl 1.2 g/L, CaCl₂ 0.1 g/L, MgSO₄·7H₂O 0.5 g/L)[12].
-
First Stage Culture : Incubate the culture in a baffled flask at 28-34°C on a rotary shaker (e.g., 130-200 rpm) for 30-40 hours until the culture is actively growing (pH drop below 6.0, packed mycelial volume ~18-20%)[15].
-
Second Stage Culture : Transfer the first stage culture (e.g., 10% v/v) into a larger volume of the same seed medium and incubate under the same conditions for another 24-36 hours. This culture serves as the inoculum for the production fermenter.
Protocol 2: Laboratory-Scale Batch Fermentation (5-L Fermenter)
-
Fermenter Preparation : Prepare a 5-L bioreactor with 3 L of production medium (see Table 1). Sterilize the fermenter and medium at 121°C for 25 minutes[15].
-
Inoculation : Aseptically inoculate the sterile production medium with 10% (v/v) of the second-stage inoculum.
-
Fermentation Control : Set the fermentation parameters to their optimal values (see Table 2). For example: Temperature at 34°C, pH controlled at 7.0 (using sterile NaOH/H₂SO₄), agitation at 600 rpm, and aeration at 1 vvm. Maintain DOT at 20-30% by cascading agitation or aeration rate[6][8][13].
-
Precursor Feeding : For targeted production of this compound, add a sterile stock solution of L-isoleucine to the fermenter. The timing and concentration of addition are critical; initial studies suggest adding precursors at the time of inoculation, but fed-batch strategies during the production phase may prevent growth inhibition[3][4].
-
Sampling : Withdraw samples aseptically at regular intervals (e.g., every 12-24 hours) to monitor cell growth (dry cell weight or packed mycelial volume), substrate consumption, pH, and teicoplanin concentration by HPLC[13].
-
Harvest : The fermentation typically runs for 120-200 hours. Harvest the broth when the teicoplanin titer reaches its maximum and begins to plateau[8][12].
Protocol 3: HPLC Analysis of Teicoplanin A2 Components
-
Sample Preparation : Centrifuge the fermentation broth sample to separate the mycelium. The teicoplanin can be in both the supernatant and bound to the mycelium/resin. Extract teicoplanin from the mycelium and any adsorbent resin (if used) with an appropriate solvent (e.g., aqueous methanol).
-
Chromatography : Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system.
-
Column : C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm)[16].
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% (v/v) formic acid, is commonly used[16].
-
Gradient Example : 5% to 30% acetonitrile over 1 minute, then to 40% over 1 minute, followed by a wash and re-equilibration step[16].
-
Detection : UV detector set at 254 nm[10].
-
-
Quantification : Identify and quantify the individual Teicoplanin A2 components by comparing retention times and peak areas to a certified reference standard[1][17]. The total teicoplanin concentration is the sum of all quantified components[17].
Protocol 4: Overview of Downstream Purification
-
Cell Removal : The first step after harvesting is to remove the mycelial biomass from the fermentation broth, typically achieved by filtration or centrifugation[18].
-
Initial Capture : The clarified broth is passed through a column containing a hydrophobic adsorbent resin (e.g., Diaion HP-20) to capture the teicoplanin complex[6][18][19].
-
Elution : The resin is washed, and teicoplanin is subsequently eluted using a mixture of a water-miscible organic solvent (e.g., methanol) and water[18].
-
Intermediate Purification : The eluate may be further purified using techniques like cation exchange chromatography, charcoal treatment for decolorization, and ultrafiltration for concentration and desalination[18][19][20].
-
Final Purification : High-purity Teicoplanin A2 is obtained through reversed-phase chromatography, which can separate the A2 complex from other related substances[19].
-
Final Product Formulation : The purified teicoplanin solution is concentrated and converted to a stable powder, usually by lyophilization (freeze-drying)[19].
Conclusion
The production of Teicoplanin A2 via fermentation of Actinoplanes teichomyceticus is a complex bioprocess that requires rigorous optimization of microbial genetics, medium composition, and physical parameters. High titers, exceeding 3 g/L, have been achieved through a combination of strain improvement and process optimization[13]. A key strategy for controlling the therapeutic profile of the final product is precursor-directed biosynthesis. Specifically, for enhancing the proportion of the this compound component, the targeted feeding of its precursor, L-isoleucine, is a proven and effective method[3][11]. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and optimize fermentation processes for the targeted production of Teicoplanin A2 components, thereby improving manufacturing efficiency and product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of culture conditions and scale-up to plant scales for teicoplanin production by Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain Improvement and Strain Maintenance Revisited. The Use of Actinoplanes teichomyceticus ATCC 31121 Protoplasts in the Identification of Candidates for Enhanced Teicoplanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. CN106854670B - Method for producing teicoplanin and regulating and controlling component content of teicoplanin by fermentation method - Google Patents [patents.google.com]
- 16. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 19. US7405267B2 - Method for purifying teicoplanin A2 - Google Patents [patents.google.com]
- 20. CN104066747A - Process of purification of teicoplanin - Google Patents [patents.google.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Teicoplanin A2-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies and data integral to the structural elucidation of Teicoplanin A2-4, a key component of the teicoplanin complex, a glycopeptide antibiotic crucial in combating severe Gram-positive bacterial infections. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can meticulously piece together the complex three-dimensional structure of this vital therapeutic agent.
Introduction to Teicoplanin and its Structural Complexity
Teicoplanin is not a single entity but a complex of five closely related lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5) produced by the fermentation of Actinoplanes teichomyceticus.[1][2] These components share a common heptapeptide core, a teicoplanin aglycone, but differ in the structure of the fatty acid side chain attached to the N-acyl-β-D-glucosamine moiety.[3][4] this compound is specifically characterized by its 8-methyldecanoyl lipid side chain.[5] The intricate structure, featuring a polycyclic peptide backbone, multiple chiral centers, and glycosidic linkages, necessitates a multi-faceted analytical approach for complete structural determination.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining crucial structural information through fragmentation analysis.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and widely used method for the analysis of teicoplanin components involves reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry.
-
Chromatography:
-
Column: A C8 or C18 column (e.g., Hypersil Gold C8, Agilent Zorbax SB-C18) is typically employed.[6][7]
-
Mobile Phase: A gradient elution is commonly used, often consisting of a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.
-
Temperature: The column is often maintained at room temperature or slightly elevated temperatures (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization: Positive-ion electrospray ionization (ESI) is the preferred method for teicoplanin analysis.
-
Instrumentation: A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is suitable for these analyses.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is frequently used for quantification and targeted fragmentation studies.
-
Key Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Cone Voltage: ~30-50 V
-
Source Temperature: ~120-150°C
-
Desolvation Temperature: ~350-450°C
-
Collision Gas: Argon is typically used for collision-induced dissociation (CID).
-
-
Data Presentation: Mass Spectrometry of this compound
The following table summarizes the key mass spectrometric data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [5] |
| Monoisotopic Mass | 1891.57 Da | [5] |
| Precursor Ion ([M+2H]²⁺) | m/z 947.7 | |
| Product Ions (from [M+2H]²⁺) | m/z 330.1, 203.9 |
Note: this compound and A2-5 are isomers and often co-elute or have very similar retention times, presenting as a single peak in some chromatographic systems. Their fragmentation patterns are also very similar.
Fragmentation Analysis
The fragmentation of this compound in MS/MS experiments provides valuable structural information. The precursor ion, typically the doubly charged molecule [M+2H]²⁺, is selected and subjected to CID. The resulting product ions arise from the cleavage of glycosidic bonds and amide bonds within the peptide backbone.
The 8-methyldecanoyl side chain also undergoes characteristic fragmentation. In general, branched-chain fatty acids fragment at the branch point. Cleavage on either side of the methyl-branched carbon is common, leading to the loss of specific neutral fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of complex molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the proton (¹H) and carbon (¹³C) chemical shifts and establish the connectivity between atoms.
Experimental Protocols
-
Sample Preparation:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated water (D₂O) and acetonitrile-d₃ is commonly used to dissolve teicoplanin for NMR analysis. The choice of solvent can influence the chemical shifts due to varying hydrogen bonding interactions.
-
Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for most NMR experiments on modern spectrometers.
-
Temperature: Spectra are usually recorded at a constant temperature, for example, 298 K (25°C), to ensure consistent chemical shifts.
-
-
NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out amino acid side chains and sugar rings.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just those directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, essential for connecting different structural fragments, such as amino acid residues and sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for determining the three-dimensional conformation of the molecule.
-
Data Presentation: Representative NMR Data
Obtaining a complete and unambiguously assigned NMR dataset for a specific teicoplanin component like A2-4 is a significant undertaking. The following tables present representative ¹H and ¹³C NMR chemical shift data for the core teicoplanin structure, which is shared among all A2 components. These values are based on published data for the teicoplanin complex and its aglycone and serve as a guide for the expected chemical shifts.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Teicoplanin Core in DMSO-d₆
| Proton | Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.0 |
| Anomeric Protons | 4.5 - 5.5 |
| Alpha-Protons (Amino Acids) | 3.5 - 5.0 |
| Sugar Ring Protons | 3.0 - 4.0 |
| Fatty Acid Chain Protons | 0.8 - 2.5 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Teicoplanin Core in DMSO-d₆
| Carbon | Chemical Shift (ppm) |
| Carbonyl Carbons | 168 - 175 |
| Aromatic Carbons | 100 - 160 |
| Anomeric Carbons | 95 - 105 |
| Alpha-Carbons (Amino Acids) | 50 - 65 |
| Sugar Ring Carbons | 60 - 80 |
| Fatty Acid Chain Carbons | 10 - 40 |
Integrated Structural Elucidation Workflow
The structural elucidation of this compound is a systematic process that integrates data from various analytical techniques.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of NMR and MS data involves a logical progression to assemble the final structure.
Conclusion
The structural elucidation of this compound is a complex yet achievable task through the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the necessary experimental protocols and the nature of the data obtained. For researchers and professionals in drug development, a thorough understanding of these techniques is paramount for quality control, derivative synthesis, and the ongoing search for novel antibiotics to combat antimicrobial resistance.
References
- 1. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japanese.iomcworld.org [japanese.iomcworld.org]
- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure determination of two new analogs of teicoplanin, a glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure of cyclic antibiotic teicoplanin aglycone using NMR distance and dihedral angle restraints in a DMSO solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of Teicoplanin A2-4 on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from its targeted inhibition of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides a detailed examination of the mechanism of action of Teicoplanin A2-4, one of the major active components of the teicoplanin complex. It delves into the molecular interactions, quantitative kinetics, and the experimental methodologies used to elucidate its function.
Introduction to Teicoplanin and the Bacterial Cell Wall
Teicoplanin is a complex of several structurally related molecules, with the A2 group being the most abundant and clinically relevant. This compound is a significant component of this group. The primary target of teicoplanin is the synthesis of peptidoglycan, the major structural component of the Gram-positive bacterial cell wall. Peptidoglycan forms a rigid, mesh-like layer that provides structural integrity and protects the bacterium from osmotic lysis.[1]
The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into:
-
Cytoplasmic synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.
-
Membrane-associated steps involving the transfer of the precursor to a lipid carrier (Lipid II) and its translocation across the cytoplasmic membrane.
-
Extracellular polymerization (transglycosylation) and cross-linking (transpeptidation) of the peptidoglycan chains.
Teicoplanin exerts its bactericidal effect by interfering with the final extracellular stages of this pathway.
Core Mechanism of Action of this compound
This compound inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[1] This binding event physically obstructs the enzymes responsible for the subsequent steps of cell wall construction.
The two key enzymatic processes inhibited by this compound are:
-
Transglycosylation: The polymerization of the glycan chains by adding new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide subunits to the growing peptidoglycan strand.
-
Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the essential rigidity to the cell wall.
By sequestering the D-Ala-D-Ala substrate, teicoplanin effectively prevents both transglycosylase and transpeptidase enzymes from accessing their target sites.[1] This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.
Visualizing the Mechanism of Action
Caption: Mechanism of this compound Action.
Quantitative Data
The efficacy of this compound is quantified through its binding affinity to the D-Ala-D-Ala target and its minimum inhibitory concentration (MIC) against various bacterial species.
Table 1: Binding Affinity of Teicoplanin
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| Lys-D-Ala-D-Ala Peptide | Surface Plasmon Resonance | 40 - 630 nM | [2] |
| Carrier Protein-Peptide Fusion | Surface Plasmon Resonance | 91 ± 7 nM | [2] |
| Peptide alone (without carrier) | Surface Plasmon Resonance | 474 ± 20 nM | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Teicoplanin against Gram-Positive Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible | 0.5 - 4 | - | - | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤1 | - | - | [3] |
| Staphylococcus epidermidis | Clinical Isolates | 0.5 - 16 | - | - | [1] |
| Enterococcus faecalis | - | 0.25 - 2 | - | - | [4] |
| Streptococcus pneumoniae | - | 0.01 - 1 | - | - | [4] |
| Streptococcus pyogenes | - | ≤2 | - | - | [1] |
| Corynebacterium species | - | 0.25 - 2 | - | - | [4] |
| Listeria species | - | 0.25 - 2 | - | - | [4] |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or ELISA reader
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a 2x working stock of this compound in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x Teicoplanin stock to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only CAMHB and inoculum). b. A sterility control well should contain only CAMHB.
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance with a plate reader.
Caption: Broth Microdilution MIC Workflow.
Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand: Synthetic D-Ala-D-Ala containing peptide
-
Analyte: this compound
-
Immobilization buffers (e.g., acetate buffer pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject the D-Ala-D-Ala peptide solution over the activated surface to covalently couple it to the chip. c. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. b. Inject the this compound solutions sequentially over the ligand-immobilized surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the peptide. d. After each injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Regeneration: a. Inject the regeneration solution to remove the bound this compound, returning the signal to baseline before the next injection.
-
Data Analysis: a. The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the ability of an antibiotic to inhibit the incorporation of radiolabeled precursors into peptidoglycan.
Materials:
-
Bacterial cell lysate or purified peptidoglycan synthesis enzymes
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetyl-[¹⁴C]glucosamine or UDP-MurNAc-pentapeptide-[³H]Ala)
-
Reaction buffer
-
This compound
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the bacterial lysate or purified enzymes with the reaction buffer. b. Add varying concentrations of this compound or a vehicle control. c. Pre-incubate briefly to allow the antibiotic to bind.
-
Initiation of Reaction: a. Add the radiolabeled precursor to initiate the peptidoglycan synthesis reaction.
-
Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.
-
Termination and Precipitation: a. Stop the reaction (e.g., by adding trichloroacetic acid). b. Precipitate the newly synthesized, radiolabeled peptidoglycan.
-
Quantification: a. Collect the precipitate by filtration or centrifugation. b. Wash the precipitate to remove unincorporated radiolabeled precursors. c. Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: a. The amount of radioactivity is proportional to the amount of peptidoglycan synthesized. b. Compare the radioactivity in the this compound treated samples to the control to determine the percent inhibition.
Caption: In Vitro PG Synthesis Inhibition Workflow.
Conclusion
This compound is a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively halts the essential processes of transglycosylation and transpeptidation. The quantitative data on its binding affinity and MIC values underscore its efficacy against a range of clinically important pathogens. The detailed experimental protocols provided herein serve as a foundation for further research and development in the field of glycopeptide antibiotics and the ongoing effort to combat antibiotic resistance.
References
Teicoplanin A2-4: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Teicoplanin A2-4, a key component of the teicoplanin complex, against a range of clinically significant Gram-positive pathogens. This document details its mechanism of action, quantitative antibacterial spectrum through Minimum Inhibitory Concentration (MIC) data, and standardized experimental protocols for its evaluation.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a complex of several components, with Teicoplanin A2 comprising five closely related structures (A2-1 to A2-5). This guide focuses on the collective activity of the A2 components, which are the most abundant and clinically relevant. Like vancomycin, teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4]
Mechanism of Action
Teicoplanin's primary mechanism of action is the inhibition of peptidoglycan synthesis, an essential component of the Gram-positive bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.[3] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization of the glycan chains and the cross-linking of the peptide side chains. The disruption of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death.[3][4]
Quantitative Antibacterial Spectrum
The in vitro activity of this compound is summarized in the following table, presenting Minimum Inhibitory Concentration (MIC) values against various Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | |||||
| Methicillin-Susceptible (S. aureus) | 31 | 1.0 - 4.0 | 1.0 | 4.0 | [5] |
| Methicillin-Resistant (S. aureus) | 407 | 0.125 - 4 | 0.25 | 1 | [6] |
| Methicillin-Resistant (S. aureus) | 62 | 0.38 - 2.00 | <1 | - | [7] |
| Coagulase-Negative Staphylococci | |||||
| Staphylococcus epidermidis | 32 | 1.0 - 4.0 | 1.0 | 4.0 | [5] |
| Staphylococcus epidermidis (clinical strains) | - | - | - | 16 (moderately susceptible) | [8] |
| Staphylococcus haemolyticus (clinical strains) | - | >16 (resistant) | - | - | [8] |
| Enterococcus Species | |||||
| Enterococcus faecalis | - | - | - | - | [9] |
| Enterococcus faecium (glycopeptide-susceptible) | - | ≤4 | - | - | [10][11] |
| Enterococcus faecium (glycopeptide-susceptible) | 76 | 0.023 - 1 | - | - | [12] |
| Streptococcus Species | |||||
| Streptococcus pneumoniae | - | 0.03 - 0.12 | - | - | [13] |
| Streptococcus pneumoniae (penicillin-susceptible) | 17 | - | - | - | [14] |
| Streptococcus pneumoniae (penicillin-intermediate) | 16 | - | - | - | [14] |
Note: MIC values can vary depending on the testing methodology and the specific strains tested. The interpretive criteria for susceptible, intermediate, and resistant categories are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[15] For staphylococci and enterococci, a teicoplanin MIC of ≤8 µg/mL is generally considered susceptible, 16 µg/mL is intermediate, and ≥32 µg/mL is resistant.[6][15]
Experimental Protocols
Accurate determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro susceptibility tests.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial in a liquid growth medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland, diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Positive and negative controls (S. aureus ATCC 29213 is often used as a quality control strain)[6]
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plates. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
Inoculate each well (except for the sterility control well) with the standardized bacterial suspension. The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Agar Dilution Method
The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland, diluted to yield a final concentration of approximately 10⁴ CFU per spot)
-
Inoculator for delivering a standardized volume of the bacterial suspension
Procedure:
-
Prepare a series of MHA plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before pouring the plates.
-
Prepare a control plate with no antibiotic.
-
Once the agar has solidified, inoculate the surface of each plate with the standardized bacterial suspension. Multiple strains can be tested on a single plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC as the lowest concentration of this compound that inhibits the visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL)
-
Sterile culture tubes or flasks
-
Apparatus for serial dilution and plating (e.g., spiral plater or manual plating)
Procedure:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with the standardized bacterial suspension.
-
Incubate the tubes at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto MHA to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as MRSA. Its mechanism of action, targeting the essential process of cell wall synthesis, makes it a valuable therapeutic agent. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antibacterial efficacy, providing essential data for clinical decision-making, drug development, and surveillance of antimicrobial resistance. Continuous monitoring of the susceptibility of clinical isolates to teicoplanin is imperative to ensure its continued effectiveness in the treatment of serious Gram-positive infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetic/pharmacodynamic parameters of teicoplanin for predicting clinical outcome of glycopeptide-susceptible Enterococcus faecium bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bactericidal activity of vancomycin and teicoplanin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of vancomycin, teicoplanin and cephalosporins against penicillin-susceptible and penicillin-intermediate Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Teicoplanin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
Disclaimer: This document summarizes the in vitro activity of the teicoplanin complex against Methicillin-Resistant Staphylococcus aureus (MRSA). Extensive research did not yield specific data on the isolated Teicoplanin A2-4 component. Therefore, the information presented herein pertains to the teicoplanin complex as a whole, which is composed of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.
Executive Summary
Teicoplanin, a glycopeptide antibiotic, demonstrates potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. This technical guide provides an in-depth overview of the available data on the in vitro efficacy of teicoplanin against MRSA, focusing on key pharmacodynamic parameters: Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE). Detailed experimental protocols for assessing these parameters are also provided. The mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is illustrated through a signaling pathway diagram. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Quantitative Data on In Vitro Activity
The in vitro activity of teicoplanin against MRSA has been evaluated in numerous studies. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin against MRSA
| Study / Isolate Collection | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mean MIC (µg/mL) | Reference |
| Clinical Isolates (2017) | 62 | 0.38 - 2.00 | < 1 | - | 1.00 | [1] |
| MRSA ATCC 43300 | 1 | - | 0.5 | - | - | [2] |
| Cystic Fibrosis Isolates (1992) | - | - | 0.25 | - | - | [3] |
| Clinical Isolates (China, 2018-2020) | 407 | ≤8 (Susceptible) | - | - | - | [4] |
| Bloodstream Infection Isolates | 146 | - | - | - | - | [5] |
Table 2: Time-Kill Kinetics of Teicoplanin against MRSA
| MRSA Strain | Teicoplanin Concentration | Inoculum (CFU/mL) | Time to Achieve >3-log₁₀ Reduction (Bactericidal Activity) | Reference |
| Information not available | Information not available | Information not available | Information not available |
Note: Specific quantitative data from time-kill curve studies for Teicoplanin against MRSA were not available in the searched literature. Time-kill assays are crucial for understanding the pharmacodynamics of an antibiotic.
Table 3: Post-Antibiotic Effect (PAE) of Teicoplanin against MRSA
| MRSA Strain(s) | Teicoplanin Concentration | Duration of Exposure | PAE (hours) | Reference |
| Methicillin-Resistant Strains | Not specified | Not specified | 2.4 - 4.1 | [6] |
| MRSA | 5 mg/L & 25 mg/L | 1 and 2 hours | Greater than vancomycin at 25 mg/L | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
a) Broth Microdilution Method (According to CLSI Guidelines)
-
Preparation of Teicoplanin Stock Solution: A stock solution of teicoplanin is prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: MRSA isolates are cultured on a non-selective agar medium for 18-24 hours. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of teicoplanin that completely inhibits visible growth.
b) E-test Method
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described above.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of E-test Strip: An E-test strip, which contains a predefined gradient of teicoplanin, is applied to the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
-
Inoculum Preparation: A logarithmic-phase culture of MRSA is diluted in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Teicoplanin: Teicoplanin is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted in sterile saline and plated onto a suitable agar medium.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each teicoplanin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
-
Exposure Phase: A logarithmic-phase culture of MRSA (approximately 10⁷ CFU/mL) is exposed to a specific concentration of teicoplanin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without the antibiotic.
-
Removal of Antibiotic: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth. This dilution reduces the teicoplanin concentration to sub-inhibitory levels.
-
Regrowth Phase: Both the test and control cultures are incubated, and viable counts are determined at regular intervals (e.g., every 1-2 hours) until the turbidity of the control culture reaches a predetermined level.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after dilution, and C is the corresponding time for the control culture.
Visualizations
Mechanism of Action of Teicoplanin
Teicoplanin, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes. This prevents the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) and the cross-linking of the peptide side chains, ultimately leading to cell lysis.
Caption: Mechanism of action of Teicoplanin against MRSA.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination by broth microdilution.
Experimental Workflow for Time-Kill Assay
Caption: Workflow for a time-kill kinetics assay.
Conclusion
The teicoplanin complex consistently demonstrates excellent in vitro activity against MRSA, as evidenced by low MIC values and the presence of a post-antibiotic effect. While specific data for the this compound component is lacking, the overall efficacy of the complex supports its clinical utility in treating MRSA infections. Further research isolating the activity of individual teicoplanin components would provide a more nuanced understanding of their respective contributions to the overall antimicrobial effect. The standardized protocols provided in this guide are essential for the accurate and reproducible assessment of the in vitro activity of teicoplanin and other antimicrobial agents against MRSA.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic properties of Teicoplanin A2-4
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Teicoplanin A2-4
Introduction
Teicoplanin is a glycopeptide antibiotic complex used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is produced by the fermentation of Actinoplanes teichomyceticus. The complex consists of five major lipoglycopeptide components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, and several minor components.[3][4][5][6] All major components share the same peptide core but differ in the structure of the N-acyl side chain, which influences their lipophilicity.[3][7] this compound is characterized by an 8-methyldecanoyl N-acyl group.[8] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Teicoplanin, with a focus on the A2-4 component, for researchers, scientists, and drug development professionals.
Pharmacokinetic Properties
The pharmacokinetics of teicoplanin are characterized by a long terminal half-life and high protein binding, allowing for once-daily dosing.[9][10] Following intravenous administration, its disposition is best described by a tri-exponential equation.[7][11]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Teicoplanin in adults with normal renal function.
| Parameter | Value | Source(s) |
| Bioavailability (IM) | ~90% | [1][3][12] |
| Protein Binding | 90-95% (primarily to albumin) | [1][9][13] |
| Volume of Distribution (Initial) | 0.07 - 0.11 L/kg | [13][14] |
| Volume of Distribution (Steady-State) | 0.86 - 1.6 L/kg | [7][13][14] |
| Metabolism | Minimal (~2-3% of dose) | [3][9][13] |
| Major Excretion Route | Renal (97% unchanged) | [1][7][15] |
| Elimination Half-life (Terminal) | 70 - 170 hours (highly variable) | [1][13][15][16] |
| Total Clearance | ~0.0114 L/h/kg | [7][13] |
| Renal Clearance | ~0.0083 L/h/kg | [7] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : Teicoplanin is poorly absorbed after oral administration but is rapidly and extensively absorbed following intramuscular (IM) or intraperitoneal injection.[3][7] Bioavailability is approximately 90% via the IM route.[1][3][12]
-
Distribution : The drug is highly bound to plasma proteins (90-95%), mainly albumin.[1][13] It distributes widely into body tissues, achieving high concentrations in the lungs, kidneys, trachea, and bone tissue.[4][7] However, penetration into cerebrospinal fluid is poor.[7][14] Studies on the individual A2 components have shown that over a course of treatment, the relative percentage of the more lipophilic components, such as A2-4 and A2-5, increases in the blood compared to the less lipophilic components.[17]
-
Metabolism : Teicoplanin undergoes very limited metabolism.[9][13] Only two metabolites, resulting from the hydroxylation of the acyl side chain, have been identified, accounting for just 2-3% of the administered dose.[3]
-
Excretion : The primary route of elimination is renal, with the majority of the drug excreted unchanged in the urine through glomerular filtration.[7]
Experimental Protocols: Pharmacokinetic Analysis
A common method for determining teicoplanin concentrations in serum or plasma is the Fluorescence Polarization Immunoassay (FPIA) , which is noted for its high reliability and specificity.[13][18]
High-Performance Liquid Chromatography (HPLC) is also widely used, particularly for separating and quantifying the individual A2 components.[17]
-
Sample Preparation : Serum (0.4 mL) is mixed with water, followed by the addition of phosphoric acid and acetonitrile to precipitate proteins. The mixture is centrifuged, and the supernatant is transferred to a tube containing methylene chloride, vortexed, and centrifuged again. The upper aqueous layer is collected for analysis.[9]
-
Chromatographic Conditions :
-
Data Analysis : Pharmacokinetic parameters are derived from the concentration-time data, often using a multi-compartment model (e.g., two-compartment or tri-exponential).[7][16] Population PK modeling software can be used for complex data analysis and simulations.[20]
Caption: Experimental workflow for pharmacokinetic analysis.
Pharmacodynamic Properties
Teicoplanin exhibits concentration-dependent bactericidal activity against susceptible Gram-positive organisms.[20]
Data Presentation: Pharmacodynamic Parameters
| Parameter | Description | Source(s) |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors, blocking transglycosylation and transpeptidation. | [1][2][4][15] |
| Spectrum of Activity | Aerobic and anaerobic Gram-positive bacteria, including Staphylococci (MRSA), Streptococci, Enterococci, and Clostridium difficile. | [4][15][] |
| Primary PK/PD Index | AUC/MIC (Area under the concentration-time curve to Minimum Inhibitory Concentration ratio). | [18][20] |
| Efficacy Target (MRSA) | AUC₂₄/MIC ≥ 900 µg·h/mL for bacteriological response. | [18][22] |
| Resistance Suppression Target | AUC/MIC ≈ 1500 µg·h/mL. | [20] |
| Resistance Mechanism | Alteration of the binding target from D-Ala-D-Ala to D-Ala-D-Lactate or D-Ala-D-Serine, mediated by van genes. | [2][23] |
Mechanism of Action
Teicoplanin's bactericidal effect stems from the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][24] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminus of the nascent peptidoglycan precursor units.[2][4] This binding sterically hinders two crucial subsequent steps in cell wall construction:
-
Transglycosylation : The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into glycan chains.[2]
-
Transpeptidation : The cross-linking of the peptide side chains, which gives the cell wall its structural rigidity.[2] The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][24]
Caption: Mechanism of action of Teicoplanin.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The key PK/PD index that correlates with teicoplanin's efficacy is the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₂₄/MIC).[18] Since teicoplanin is highly protein-bound, total drug concentrations are often used, with studies indicating a target total AUC₂₄/MIC ratio of ≥900 µg·h/mL is required for a high probability of bacteriological success in treating MRSA infections.[18][22] For the suppression of resistance, an even higher target of approximately 1500 µg·h/mL has been suggested from preclinical models.[20]
Experimental Protocols: Pharmacodynamic Analysis
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
-
Methodology : The standardized agar dilution method or broth microdilution as per the Clinical and Laboratory Standards Institute (CLSI) guidelines is the reference method.[18] The E-test, a gradient diffusion method, is also commonly used.[22]
-
Procedure (Agar Dilution) :
-
Prepare a series of agar plates containing two-fold dilutions of teicoplanin.
-
Prepare a standardized inoculum of the test bacterium (e.g., MRSA) equivalent to a 0.5 McFarland standard.
-
Spot the bacterial suspension onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is read as the lowest concentration of teicoplanin that completely inhibits visible growth.
-
To study the time-course of bacterial killing and the exposure-response relationship, dynamic models are employed.
-
Hollow-Fibre Infection Model (In Vitro) : This model simulates human pharmacokinetics in a controlled in vitro environment. It allows for the study of different dosing regimens against a bacterial population over several days to determine the PK/PD index that best predicts efficacy and the exposures needed to prevent resistance.[20]
-
Neutropenic Murine Thigh Infection Model (In Vivo) : This is a standard preclinical model to establish in vivo efficacy. Mice are rendered neutropenic, then infected in the thigh muscle with the target pathogen. They are subsequently treated with various doses of teicoplanin that are designed to mimic human exposures. Bacterial burden in the thighs is measured at the end of the experiment to determine the drug exposure (AUC/MIC) required for a specific level of bacterial killing (e.g., 1- or 2-log₁₀ reduction in CFU).[20]
Caption: Experimental workflow for MIC determination by agar dilution.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C89H99Cl2N9O33 | CID 17748672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Population Pharmacokinetics of Teicoplanin in Preterm and Term Neonates: Is It Time for a New Dosing Regimen? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity and human pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity and human pharmacokinetics of teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Population Pharmacokinetics and Pharmacodynamics of Teicoplanin and C-Reactive Protein in Hospitalized Patients With Gram-Positive Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. dovepress.com [dovepress.com]
- 19. iomcworld.org [iomcworld.org]
- 20. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
The Decisive Anchor: Unraveling the Role of the Lipid Tail in Teicoplanin A2-4's Antimicrobial Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Teicoplanin A2-4, a prominent member of the teicoplanin complex of lipoglycopeptide antibiotics, stands as a critical therapeutic option against severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. While its core glycopeptide structure is responsible for the primary mechanism of action—inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors—the N-acyl side chain, or "lipid tail," plays a pivotal, multifaceted role in its efficacy. This technical guide delves into the intricate functions of the this compound lipid tail, presenting quantitative data on its impact on antimicrobial activity, detailing key experimental protocols for its study, and providing visual representations of its mechanistic contributions.
The Lipid Tail: More Than Just an Appendage
The lipid tail of this compound is a C10-C11 fatty acid chain that distinguishes it from other components of the teicoplanin complex and from other glycopeptides like vancomycin. Its significance extends beyond simple structural variation; it is a key determinant of the antibiotic's pharmacokinetic and pharmacodynamic properties. The primary function of the lipid tail is to anchor the teicoplanin molecule to the bacterial cytoplasmic membrane. This localization dramatically increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis, enhancing its ability to intercept and bind to its Lipid II target.[1] This membrane-anchoring mechanism is particularly crucial for activity against certain vancomycin-resistant strains.
Quantitative Analysis of Lipid Tail Modifications on Antibacterial Activity
The structure of the lipid tail has been a focal point for the development of novel teicoplanin derivatives with enhanced antimicrobial profiles. Modifications to the length, branching, and polarity of this acyl chain can significantly impact the minimum inhibitory concentration (MIC) against various bacterial strains. While specific quantitative data for systematic modifications of the this compound lipid tail are dispersed throughout the literature, the following table summarizes representative MIC values for teicoplanin and related derivatives, illustrating the influence of lipophilicity on antibacterial potency.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| Teicoplanin Complex | Native Mixture | Staphylococcus aureus (Oxacillin-Susceptible) | 0.12 | [2] |
| Teicoplanin Complex | Native Mixture | Staphylococcus aureus (Oxacillin-Resistant) | 0.25 | [2] |
| Teicoplanin Complex | Native Mixture | Coagulase-Negative Staphylococci (Oxacillin-Susceptible) | 0.25 | [2] |
| Teicoplanin Complex | Native Mixture | Coagulase-Negative Staphylococci (Oxacillin-Resistant) | 2 | [2] |
| MDL 62873 | Amide derivative of Teicoplanin A2-2 | Staphylococcus aureus (Oxacillin-Resistant) | 0.25 | [2] |
| Teicoplanin Complex | Native Mixture | Enterococcus faecalis | 0.06 - 0.25 | [3] |
| Teicoplanin Complex | Native Mixture | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - >64 | [3] |
Key Experimental Protocols for Investigating the Lipid Tail's Function
A deeper understanding of the lipid tail's role necessitates specialized biophysical and microbiological assays. The following sections provide detailed methodologies for key experiments.
Minimal Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the antibacterial activity of teicoplanin and its derivatives.
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 35-37°C until the turbidity of the suspension matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Surface Plasmon Resonance (SPR) for Membrane Binding Analysis
SPR is a powerful technique to study the real-time interaction between teicoplanin and a model bacterial membrane, providing quantitative data on binding affinity and kinetics.
Experimental Workflow:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic the bacterial cytoplasmic membrane (e.g., a 7:3 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)).[4]
-
Dissolve the lipids in chloroform, evaporate the solvent to form a thin film, and hydrate the film with a suitable buffer.
-
Create LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
SPR Sensor Chip Preparation:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.
-
Immobilize the prepared liposomes onto the sensor chip surface to form a stable lipid bilayer.
-
-
Binding Analysis:
-
Inject a solution of this compound or its derivative at various concentrations over the sensor chip surface.
-
Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The change in RU is proportional to the mass of the antibiotic binding to the liposome surface.
-
After the association phase, inject buffer alone to monitor the dissociation of the antibiotic.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Calcein Leakage Assay for Membrane Permeabilization
This assay assesses the ability of teicoplanin and its derivatives to disrupt the integrity of a lipid bilayer, a potential secondary mechanism of action or a consequence of high concentrations of the membrane-anchored antibiotic.
Methodology:
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare LUVs as described for the SPR assay, but include a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM) in the hydration buffer.
-
Remove the unencapsulated calcein by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded vesicles in a cuvette or a 96-well plate.
-
Add this compound or its derivative to the vesicle suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. The disruption of the vesicle membrane leads to the leakage of calcein, its dilution, and a subsequent increase in fluorescence.
-
-
Data Analysis:
-
The percentage of calcein leakage is calculated relative to the maximum fluorescence obtained by lysing the vesicles with a detergent (e.g., Triton X-100).
-
Visualizing the Role of the Lipid Tail
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the function of the this compound lipid tail.
Caption: Mechanism of this compound action highlighting the dual role of the lipid tail and glycopeptide core.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis of teicoplanin-membrane interaction.
Caption: Logical relationship between lipid tail modifications and their effects on antibacterial activity.
Conclusion
The lipid tail of this compound is a critical component that significantly influences its antibacterial potency. Its primary role as a membrane anchor enhances the efficiency of the glycopeptide core in inhibiting cell wall synthesis. The structure-activity relationships of the lipid tail provide a fertile ground for the design of next-generation lipoglycopeptides with improved activity against resistant pathogens. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of these life-saving antibiotics. A thorough understanding of the lipid tail's function is paramount for drug development professionals seeking to optimize the therapeutic potential of the teicoplanin class of antibiotics.
References
- 1. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of two new teicoplanin amide derivatives (MDL 62211 and MDL 62873) compared with activities of teicoplanin and vancomycin against 800 recent staphylococcal isolates from France and the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of Teicoplanin A2-4 to D-Ala-D-Ala Peptide Precursors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a detailed examination of the molecular interactions between the glycopeptide antibiotic Teicoplanin A2-4 and its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.
Introduction
Teicoplanin is a glycopeptide antibiotic complex produced by the bacterium Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The teicoplanin complex consists of five major lipoglycopeptide components (A2-1 through A2-5), which share a common heptapeptide core but differ in the structure of their N-acyl side chains.[3][4][5][6] this compound specifically features an 8-methyldecanoyl side chain.[7]
The antibiotic's mechanism of action relies on its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, a critical component for bacterial cell wall synthesis.[1][8][9][10] This interaction sterically hinders the transglycosylation and transpeptidation reactions, preventing the polymerization and cross-linking of the peptidoglycan layer, which ultimately leads to cell lysis and bacterial death.[2][3][6] Understanding the precise binding affinity and thermodynamics of this interaction is fundamental for optimizing antibiotic efficacy and combating emerging resistance.
Molecular Mechanism of Action
Teicoplanin targets the late stages of peptidoglycan synthesis. It recognizes and binds to the C-terminal D-Ala-D-Ala moiety of the nascent peptidoglycan precursor, Lipid II.[11] This binding event physically obstructs the enzymes responsible for cell wall construction—transglycosylases and transpeptidases—thereby halting the extension of the glycan chains and the formation of peptide cross-links that provide structural integrity to the cell wall.[8] The lipid tail of this compound is thought to anchor the molecule to the cell membrane, increasing its effective concentration at the site of action and contributing to its potent antimicrobial activity.[1][9]
Quantitative Binding Affinity Data
The affinity of Teicoplanin for D-Ala-D-Ala terminated peptides has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter, with lower values indicating higher binding affinity.
| Antibiotic | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Teicoplanin | Lys-D-Ala-D-Ala (fused to carrier protein) | Surface Plasmon Resonance (SPR) | 91 ± 7 nM | [12][13] |
| Teicoplanin | Lys-D-Ala-D-Ala (free peptide) | Surface Plasmon Resonance (SPR) | 474 ± 20 nM | [12][13] |
| Teicoplanin | Lys-D-Ala-D-Ala (free peptide) | Various | 40 - 630 nM | [12][13] |
| Deaminoteicoplanin | Ac-D-Ala-D-Ala | Differential UV Spectroscopy | ~10x weaker binding than Teicoplanin | [14] |
Experimental Protocols
Precise measurement of binding affinity is critical for drug development. The following sections outline the general methodologies for key experimental techniques used to study the Teicoplanin-peptide interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index on a sensor chip surface. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) is calculated.
General Protocol:
-
Immobilization: The ligand (e.g., a synthetic peptide ending in D-Ala-D-Ala) is covalently immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the analyte (this compound) at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of this compound to the immobilized peptide is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation Phase: A buffer solution without the analyte is flowed over the chip, and the dissociation of the this compound is monitored as a decrease in the SPR signal.
-
Regeneration: A specific solution is injected to remove all bound analyte from the ligand, preparing the chip surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine ka, kd, and Kd (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It determines the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[15][16]
General Protocol:
-
Sample Preparation: The macromolecule (e.g., this compound) is placed in the sample cell of the calorimeter. The ligand (D-Ala-D-Ala peptide) is loaded into a titration syringe. Both must be in identical, degassed buffer solutions to minimize heats of dilution.[15]
-
Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed.
-
Heat Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell after each injection. The power required to maintain a zero temperature difference is recorded.
-
Data Acquisition: The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
Data Analysis: The area under each peak is integrated and plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka (and thus Kd), n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Molecular Basis of Resistance
A primary mechanism of acquired resistance to glycopeptide antibiotics involves the modification of the drug's target.[2] In resistant strains, such as Vancomycin-Resistant Enterococci (VRE), the terminal D-Ala of the peptidoglycan precursor is replaced with D-Lactate (D-Lac).[2][9][17] This substitution from an amide bond (D-Ala-D-Ala) to an ester bond (D-Ala-D-Lac) results in the loss of a critical hydrogen bond donor (the N-H group). This single atomic change dramatically reduces the binding affinity of teicoplanin for its target by several orders of magnitude, rendering the antibiotic ineffective.[9]
Conclusion
This compound exerts its potent bactericidal effect through a highly specific and high-affinity interaction with the D-Ala-D-Ala terminus of peptidoglycan precursors. Quantitative studies using techniques like SPR and ITC have precisely defined this binding affinity, revealing a Kd in the nanomolar range. This detailed molecular understanding is invaluable for the rational design of next-generation glycopeptide antibiotics capable of overcoming resistance mechanisms, such as the D-Ala-D-Lac substitution. The methodologies and data presented herein serve as a critical resource for researchers and professionals in the field of antibiotic drug discovery and development.
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. gosset.ai [gosset.ai]
- 11. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
The Biosynthesis of Teicoplanin A2-4 in Actinoplanes teichomyceticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of the Teicoplanin A2-4 complex, a clinically significant glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. This document details the genetic and enzymatic machinery, the biosynthetic pathway, regulatory mechanisms, and key experimental methodologies for studying and engineering this complex natural product.
Introduction to Teicoplanin
Teicoplanin is a glycopeptide antibiotic that is a critical last-resort treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1] The teicoplanin A2 complex is a mixture of five major components (A2-1 to A2-5) that differ in the fatty acid side chain attached to a glucosamine moiety.[2] This guide focuses on the biosynthesis of the core teicoplanin structure and the generation of the A2-4 component.
The Teicoplanin Biosynthetic Gene Cluster (tcp)
The biosynthesis of teicoplanin is orchestrated by a large gene cluster, designated tcp, spanning approximately 73-89 kb in the genome of Actinoplanes teichomyceticus.[3][4] This cluster contains 39-49 putative open reading frames (ORFs) that encode the enzymes for precursor synthesis, the non-ribosomal peptide synthetase (NRPS) machinery, tailoring enzymes, as well as genes for regulation, resistance, and export.[1][4]
The Biosynthetic Pathway of this compound
The biosynthesis of the this compound complex is a multi-step process involving the assembly of a heptapeptide backbone, followed by a series of post-synthesis modifications including oxidation, chlorination, glycosylation, and acylation.
Heptapeptide Backbone Assembly
The core of teicoplanin is a heptapeptide assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[1] The NRPS machinery is composed of four proteins (TeiA, TeiB, TeiC, and TeiD) that contain seven modules, with each module responsible for the incorporation of a specific amino acid.[1] The amino acid precursors for the heptapeptide backbone include both proteinogenic and non-proteinogenic amino acids, such as 4-hydroxyphenylglycine (HPG), 3,5-dihydroxyphenylglycine (DPG), and β-hydroxytyrosine (βHT).[1][4]
Post-NRPS Tailoring Reactions
Following the synthesis of the linear heptapeptide, a series of tailoring enzymes modify the backbone to form the mature aglycone. These modifications include:
-
Oxidative Cross-linking: Cytochrome P450 monooxygenases (OxyA, OxyB, OxyC, and OxyE) catalyze the oxidative cross-linking of the aromatic side chains of the heptapeptide to form the characteristic rigid, cup-shaped structure of the glycopeptide core.[1]
-
Halogenation: A single halogenase, Tei8*, is responsible for the chlorination of two tyrosine residues within the heptapeptide.[1]
Glycosylation and Acylation
The final steps in teicoplanin biosynthesis involve the attachment of sugar moieties and a fatty acid chain, which are critical for its antibiotic activity.
-
Glycosylation: Two glycosyltransferases, Orf1 (tGtfA) and Orf10* (tGtfB), attach N-acetylglucosamine (GlcNAc) moieties to the heptapeptide aglycone.[3] Orf10* glycosylates the 4-hydroxyphenylglycine at position 4, while Orf1 glycosylates the 3-chloro-β-hydroxytyrosine at position 6.[3]
-
Acylation: The acyltransferase Orf11* transfers a fatty acyl group to the amino group of the glucosamine at position 4.[3] The specific fatty acid attached determines the final component of the Teicoplanin A2 complex. For this compound, this is an anteiso-undecanoyl (anteiso-C11:0) side chain.
The overall biosynthetic pathway is depicted in the following diagram:
Caption: The biosynthetic pathway of this compound.
Regulation of Teicoplanin Biosynthesis
The expression of the tcp gene cluster is tightly regulated by at least two cluster-situated regulatory genes, tei15* and tei16.[5] Tei15 is a StrR-like regulator that appears to be a key activator of the biosynthetic genes.[5] The expression of tei15* is, in turn, thought to be controlled by Tei16*, a LuxR-type regulator.[5] Understanding this regulatory cascade is crucial for developing strategies to enhance teicoplanin production.
The proposed regulatory cascade is illustrated below:
Caption: Regulatory cascade of teicoplanin biosynthesis.
Quantitative Data on Teicoplanin Biosynthesis
Fermentation Yields
The production of teicoplanin is highly dependent on the fermentation conditions and the strain of A. teichomyceticus used. Reported yields vary, with some mutant strains capable of producing up to 3.12 g/L under optimized conditions.
| Strain | Fermentation Scale | Key Optimization | Teicoplanin Titer (g/L) |
| A. teichomyceticus ID9303 | 75-L pilot fermenter | Addition of 0.05% proline | 3.12 |
Precursor Feeding and A2 Complex Composition
The relative abundance of the different Teicoplanin A2 components can be modulated by feeding specific amino acid precursors of the fatty acid side chains.
| Precursor Added | Concentration | T-A2-2 (%) | T-A2-4 (%) | T-A2-5 (%) |
| L-valine | 2 g/L | 73.4 | 2.0 | 6.8 |
| L-isoleucine | 1 g/L | 39.1 | 30.0 | 7.2 |
| L-leucine | 1 g/L | 50.0 | 13.0 | 23.0 |
Data adapted from studies on A. teichomyceticus fermentation.
Experimental Protocols
Gene Disruption in Actinoplanes teichomyceticus via Homologous Recombination
This protocol outlines a general workflow for targeted gene disruption in A. teichomyceticus.
Caption: Workflow for gene disruption in A. teichomyceticus.
Methodology:
-
Construction of the Gene Disruption Vector:
-
Design primers to amplify a selectable antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV). The primers should include 5' extensions corresponding to the upstream and downstream regions (homology arms) of the target gene in the A. teichomyceticus genome.
-
Amplify the resistance cassette by PCR.
-
Clone the amplified fragment into a suicide vector that cannot replicate in Actinoplanes (e.g., a vector with an E. coli-specific origin of replication).
-
Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) and select for transformants.
-
Verify the correct insertion by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Introduce the confirmed disruption plasmid into a donor E. coli strain capable of conjugation with actinomycetes (e.g., ET12567/pUZ8002).
-
Prepare a lawn of the recipient A. teichomyceticus strain on a suitable agar medium (e.g., ISP4).
-
Overlay the A. teichomyceticus lawn with the donor E. coli strain.
-
Incubate the plates to allow for conjugation to occur.
-
-
Selection and Screening of Mutants:
-
After incubation, overlay the plates with an appropriate antibiotic to select for Actinoplanes exconjugants that have integrated the resistance cassette.
-
Isolate individual colonies and grow them on selective media.
-
Perform colony PCR on the putative mutants to screen for the desired double-crossover homologous recombination event. Use primers that flank the target gene region. A successful disruption will result in a PCR product of a different size compared to the wild-type.
-
Confirm the gene disruption by sequencing the PCR product.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed mutant strain and the wild-type strain under teicoplanin-producing conditions.
-
Analyze the fermentation broths by High-Performance Liquid Chromatography (HPLC) to compare the production profiles of the teicoplanin A2 complex.
-
Heterologous Expression and Purification of a Teicoplanin Biosynthetic Enzyme
This protocol describes a general workflow for expressing and purifying a teicoplanin biosynthetic enzyme (e.g., a glycosyltransferase) in E. coli.
Caption: Workflow for heterologous expression and purification.
Methodology:
-
Construction of the Expression Vector:
-
Design primers to amplify the coding sequence of the target biosynthetic gene from A. teichomyceticus genomic DNA. The primers should incorporate restriction sites compatible with the chosen E. coli expression vector (e.g., a pET vector with an N-terminal His-tag).
-
Perform PCR and purify the amplified DNA fragment.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the vector and transform into an E. coli cloning strain.
-
Verify the correct clone by plasmid isolation, restriction analysis, and DNA sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to the culture.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to an affinity chromatography column (e.g., a Ni-NTA column if a His-tag was used).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the target protein using a buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).
-
-
Analysis of Purified Protein:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight.
-
Confirm the identity of the purified protein by Western blotting using an antibody against the affinity tag.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). The purified enzyme is now ready for biochemical characterization and kinetic studies.
-
Conclusion
The biosynthesis of the this compound complex is a complex and fascinating process involving a large enzymatic assembly line and a cascade of regulatory elements. A thorough understanding of this pathway, from the genetic level to the intricate enzymatic reactions, is essential for the rational design of strategies to improve teicoplanin production and to generate novel glycopeptide derivatives with enhanced therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate this important biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous protein expression in E. coli [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Stability of Teicoplanin A2-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus, utilized in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The complex consists of five major lipoglycopeptide components (A2-1 through A2-5) and a core glycopeptide (A3-1). Teicoplanin A2-4 is one of these major, more lipophilic components.[1] Understanding the physicochemical properties and stability of individual components like this compound is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the known physicochemical characteristics and stability profile of this compound, along with relevant experimental methodologies.
Physicochemical Properties of this compound
This compound is a complex molecule with a high molecular weight and multiple functional groups that dictate its solubility, polarity, and ionization behavior. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [2][3][4] |
| Molecular Weight | 1893.7 g/mol | [2][3][4] |
| CAS Number | 91032-37-0 | [2][3] |
| Appearance | White to off-white solid/powder | [2][5] |
| Purity | >95% by HPLC | [2][3] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][3][][7] Poorly soluble in water.[3][] | [2][3][][7] |
| pKa (Strongest Acidic) | 3.04 (Predicted) | [8] |
| pKa (Strongest Basic) | 7.09 (Predicted) | [8] |
| logP | -2.3 (Predicted) | [8] |
| Melting Point | 260 °C (decomposes) | [9] |
Stability of Teicoplanin
The stability of teicoplanin is influenced by temperature, pH, and the presence of other substances. While most studies have focused on the teicoplanin complex rather than the individual A2-4 component, the data provides valuable insights into its overall stability profile.
Temperature and Storage
-
Solid State: this compound is typically stored at -20°C as a solid to ensure long-term stability.[2][3][] Some suppliers recommend refrigerated storage at 2°C to 8°C.[5]
-
Reconstituted Solutions: Chemical and physical in-use stability of the reconstituted teicoplanin solution has been demonstrated for 24 hours at 5 ± 3°C.[10] From a microbiological perspective, immediate use is advised.[10] Stock solutions in DMSO can be stored below -20°C for several months.[11]
-
Intravenous Infusions: Teicoplanin in a 5% dextrose solution is stable for up to 6 days when stored at 4°C.[12][13] However, when stored at 25°C for 24 hours and then at 37°C, teicoplanin in combination with ceftazidime in a peritoneal dialysis solution was found to be unstable.[14]
pH and Degradation
-
Acid Hydrolysis: Controlled acid hydrolysis can lead to the degradation of teicoplanin, with the consecutive removal of its three sugar units to form pseudoaglycones and ultimately a single aglycone.[15]
-
Solution pH: In a stability study of teicoplanin in 5% dextrose injection stored at 4°C, the pH of the preparations decreased significantly over the study period, and the color became slightly yellow, though it remained chemically stable for 6 days.[12][13]
A summary of stability data for the teicoplanin complex is presented in Table 2.
| Condition | Matrix | Stability Outcome | Reference(s) |
| Storage at -20°C | Solid | Stable for long-term storage. | [2][3][] |
| Storage at 2°C to 8°C | Solid | Recommended for maintaining stability and potency. | [5] |
| 24 hours at 5 ± 3°C | Reconstituted solution | Chemically and physically stable. | [10] |
| Up to 6 days at 4°C | 0.4g per 100 mL of 5% dextrose injection in PVC bags | Chemically stable (based on 90% residual potency of the five major components). pH decreased and color turned slightly yellow. | [12][13] |
| 24 hours at 25°C, then 8 hours at 37°C | Peritoneal dialysis solution (with ceftazidime) | Unstable. | [14] |
| 7 days at 4°C, then 16 hours at 25°C and 8 hours at 37°C | Peritoneal dialysis solution (with ceftazidime) | Stable. | [14] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[16] While specific forced degradation studies for this compound are not extensively reported in the public literature, a general approach involves exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[16] The degradation of drug substances is typically targeted to be between 5% and 20% to be considered suitable for the validation of chromatographic assays.[16]
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A common method to assess the stability of teicoplanin involves HPLC. A general protocol is as follows:
-
Preparation of Solutions:
-
A stock solution of teicoplanin reference standard (e.g., 500 µg/mL) is prepared in water.[17]
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 70-120 µg/mL).[17]
-
Samples from the stability study (e.g., from the intravenous bags) are collected at specified time points.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.[18]
-
Mobile Phase: A mixture of organic solvents and buffers. For example, a gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at 279 nm is suitable for teicoplanin.[17]
-
Injection Volume: 20 µL.[18]
-
-
Data Analysis:
-
The peak areas of the teicoplanin components are measured.
-
The concentration of teicoplanin at each time point is determined by comparing the peak areas to a calibration curve constructed from the working standard solutions.[17]
-
The percentage of the initial concentration remaining is calculated to assess stability.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Biological Matrices
For the quantification of teicoplanin components in serum or plasma, a more sensitive and specific UPLC-MS/MS method is employed.
-
Sample Preparation:
-
Protein precipitation is a common method for sample cleanup. Acetonitrile is often used as the precipitating agent.[19]
-
An internal standard (e.g., daptomycin) is added to the samples and calibration standards.[20]
-
For unbound teicoplanin analysis, ultrafiltration is performed to separate the protein-bound fraction.[20]
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile with formic acid).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode. Specific multiple reaction monitoring (MRM) transitions for each teicoplanin component and the internal standard are used for quantification.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability.[20]
-
Mechanism of Action and Degradation Pathway Visualization
Mechanism of Action
The antibacterial activity of teicoplanin, including the A2-4 component, stems from the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursors.[][21] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.[21]
Caption: Mechanism of action of this compound inhibiting bacterial cell wall synthesis.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given formulation using HPLC.
Caption: General experimental workflow for a this compound stability study using HPLC.
Conclusion
This compound is a crucial, lipophilic component of the teicoplanin antibiotic complex. Its physicochemical properties, particularly its poor water solubility and potential for degradation under certain pH and temperature conditions, are important considerations for drug development. While stability data for the overall teicoplanin complex provides a useful framework, further studies focusing specifically on the A2-4 component are warranted to fully elucidate its degradation pathways and establish optimal formulation and storage strategies. The analytical methods outlined in this guide, particularly stability-indicating HPLC and UPLC-MS/MS, are essential tools for the continued research and development of teicoplanin-based therapeutics.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. toku-e.com [toku-e.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | C89H99Cl2N9O33 | CID 17748672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermo Scientific™ Teicoplanin ≥80% A2 | LabMart Limited [labmartgh.com]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Teicoplanin - Wikipedia [en.wikipedia.org]
- 10. medicines.org.uk [medicines.org.uk]
- 11. apexbt.com [apexbt.com]
- 12. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of ceftazidime sodium and teicoplanin sodium in a peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositorio.unesp.br [repositorio.unesp.br]
- 18. iomcworld.org [iomcworld.org]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing of Teicoplanin A2-4 Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic crucial in treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1] It is a complex of several compounds, with Teicoplanin A2 comprising five major components (A2-1 through A2-5).[2][3] Teicoplanin A2-4 is one of these key components. The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis.[2] It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall construction.[1] This action leads to the disruption of cell wall integrity and ultimately, bacterial cell death.
Determining the Minimum Inhibitory Concentration (MIC) is fundamental in clinical microbiology and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This metric is critical for assessing the potency of new antibiotics, monitoring for the emergence of resistance, and guiding therapeutic choices. This document provides detailed protocols for performing MIC testing of this compound against clinical isolates, along with representative data and visualizations to aid researchers.
Data Presentation
The following tables summarize the MIC values of teicoplanin against various Gram-positive clinical isolates. The data presented is compiled from multiple studies and represents the activity of the teicoplanin complex, which is predominantly composed of the A2 components.
Table 1: Teicoplanin MIC Distribution for Staphylococcus aureus Isolates
| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 2.0 | 0.5 | 1.0 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 8.0 | 1.0 | 2.0 | [6][7] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 8.0 | 2.0 | 4.0 | [8] |
Table 2: Teicoplanin MIC Distribution for Coagulase-Negative Staphylococci (CoNS)
| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus epidermidis | 0.5 - 16.0 | 2.0 | 8.0 | [8][9] |
| Staphylococcus haemolyticus | 1.0 - >16.0 | 4.0 | >16.0 | [10] |
Table 3: Teicoplanin MIC Distribution for Enterococcus Species
| Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Enterococcus faecalis | 0.06 - 0.25 | 0.125 | 0.25 | [11] |
| Enterococcus faecium | ≤0.06 - 1.0 | 0.125 | 0.5 | [10] |
Experimental Protocols
Standardized methods for MIC testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13] The following protocols are based on these guidelines.
Protocol 1: Broth Microdilution Method
The broth microdilution method is considered a gold standard for MIC determination.[8]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Teicoplanin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.
Protocol 2: Agar Dilution Method
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
Procedure:
-
Preparation of Antibiotic-Containing Agar:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol, but the final dilution should result in approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicator, spot the standardized bacterial suspensions onto the surface of the agar plates, including a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.
Protocol 3: Gradient Diffusion Method (Etest®)
The Etest® provides a direct reading of the MIC value from a continuous concentration gradient.
Materials:
-
Teicoplanin Etest® strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Etest® Strip: Aseptically apply the Teicoplanin Etest® strip to the center of the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. products.sysmex-biomerieux.net [products.sysmex-biomerieux.net]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. scielo.br [scielo.br]
- 7. Antibiotic susceptibility testing [bio-protocol.org]
- 8. A multicentre open clinical trial of teicoplanin in infections caused by gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a New Etest Vancomycin-Teicoplanin Strip for Detection of Glycopeptide-Intermediate Staphylococcus aureus (GISA), in Particular, Heterogeneous GISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. biomerieux.com [biomerieux.com]
Application Notes and Protocols for In Vitro Time-Kill Assays of Teicoplanin against Enterococcus faecalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for conducting in vitro time-kill assays to evaluate the antimicrobial efficacy of Teicoplanin against Enterococcus faecalis. The information is intended to guide researchers in setting up and interpreting these experiments.
Introduction
Enterococcus faecalis is a Gram-positive bacterium that can cause a variety of healthcare-associated infections, including bacteremia, endocarditis, and urinary tract infections. The emergence of antibiotic-resistant strains necessitates the continued evaluation of antimicrobial agents. Teicoplanin, a glycopeptide antibiotic, is a therapeutic option for infections caused by susceptible Gram-positive bacteria.[1] Time-kill assays are a valuable in vitro pharmacodynamic method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][3] This document outlines a standardized protocol for performing time-kill assays with Teicoplanin against E. faecalis and presents illustrative data.
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.[4]
Caption: Mechanism of Teicoplanin Action on Bacterial Cell Wall Synthesis.
Experimental Protocols
This section provides a detailed methodology for performing in vitro time-kill assays of Teicoplanin against Enterococcus faecalis.
Materials
-
Enterococcus faecalis strain (e.g., ATCC 29212 or a clinical isolate)
-
Teicoplanin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile test tubes or flasks
-
Spectrophotometer
-
Shaking incubator
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders and turntables
Inoculum Preparation
-
From a fresh overnight culture of E. faecalis on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking (200-250 rpm) for 2-4 hours to achieve logarithmic phase growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline or fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
Time-Kill Assay Procedure
-
Prepare test tubes containing CAMHB with the desired concentrations of Teicoplanin. Commonly tested concentrations are multiples of the Minimum Inhibitory Concentration (MIC), such as 1x, 2x, 4x, and 8x MIC. A growth control tube without any antibiotic must be included.
-
Inoculate each test tube (including the growth control) with the prepared E. faecalis suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with constant agitation (200-250 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of the withdrawn samples in sterile saline or PBS to minimize antibiotic carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
Data Analysis
-
Plot the mean log₁₀ CFU/mL against time for each Teicoplanin concentration and the growth control.
-
Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bactericidal activity is defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[5]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficacy of teicoplanin in two dosage regimens for experimental endocarditis caused by a beta-lactamase-producing strain of Enterococcus faecalis with high-level resistance to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Teicoplanin A2-4 in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic widely employed in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a complex of several components, with Teicoplanin A2-4 being a major constituent.[1] The neutropenic murine thigh infection model is a well-established and highly utilized in vivo model for the preclinical evaluation of antimicrobial agents.[2][3] This model allows for the determination of the efficacy of antimicrobial compounds in a setting of severe infection with a compromised immune system, providing crucial pharmacokinetic/pharmacodynamic (PK/PD) data to inform clinical dosing strategies.[4]
These application notes provide a detailed protocol for establishing a murine thigh infection model to assess the in vivo efficacy of this compound against Staphylococcus aureus. While the provided protocol is based on established methods for the teicoplanin complex, it is readily adaptable for the specific testing of the A2-4 component. It is important to note that the individual components of the teicoplanin complex may exhibit different pharmacokinetic properties due to variations in lipophilicity.[5][6]
Data Presentation
Table 1: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Teicoplanin against S. aureus in a Murine Thigh Infection Model
| PK/PD Index | Static Effect Target Value (MSSA) | 1 log10 Kill Target Value (MSSA) | Static Effect Target Value (MRSA) | 1 log10 Kill Target Value (MRSA) | Reference |
| ƒCmax/MIC | 4.44 | 15.44 | 8.92 | 14.16 | [4] |
| ƒAUC24/MIC | 30.4 | 70.56 | 54.8 | 76.4 | [4] |
Note: These values are for the teicoplanin complex and serve as a benchmark for the evaluation of this compound.
Table 2: Example Dosing Regimen for this compound Efficacy Testing
| Treatment Group | Test Article | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | N/A | Subcutaneous (SC) | 2, 8, and 14 hours post-infection | 5 |
| 2 | This compound | Low Dose (e.g., 5) | Subcutaneous (SC) | 2, 8, and 14 hours post-infection | 5 |
| 3 | This compound | Medium Dose (e.g., 20) | Subcutaneous (SC) | 2, 8, and 14 hours post-infection | 5 |
| 4 | This compound | High Dose (e.g., 50) | Subcutaneous (SC) | 2, 8, and 14 hours post-infection | 5 |
| 5 | Positive Control (e.g., Vancomycin) | Appropriate Dose | Subcutaneous (SC) | 2, 8, and 14 hours post-infection | 5 |
| 6 | Untreated Control | N/A | N/A | Sacrificed at 2 hours post-infection | 3 |
Experimental Protocols
Preparation of Staphylococcus aureus Inoculum
-
Streak a culture of S. aureus (e.g., ATCC 29213) onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 50 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (approximately 2-4 hours).
-
Harvest the bacterial cells by centrifugation at 4000 x g for 15 minutes.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS to achieve a final concentration of approximately 1 x 10^7 Colony Forming Units (CFU)/mL. The exact concentration should be confirmed by serial dilution and plating on TSA plates.
Induction of Neutropenia in Mice
-
Use 6- to 8-week-old female ICR (CD-1) or similar strain mice.
-
Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide.[7]
-
Administer two doses of cyclophosphamide: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5][7] This regimen reliably induces neutropenia (<100 neutrophils/mm³).[7]
Murine Thigh Infection Model
-
On the day of the experiment (Day 5 of the neutropenia induction protocol), anesthetize the neutropenic mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the prepared S. aureus inoculum (~1 x 10^6 CFU) intramuscularly into the right thigh of each mouse.[5]
-
Return the mice to their cages and monitor them for recovery from anesthesia.
Administration of this compound
-
Prepare solutions of this compound and the vehicle control in a suitable sterile carrier (e.g., sterile saline).
-
Two hours after bacterial inoculation, begin the treatment regimen as outlined in Table 2.
-
Administer the test articles subcutaneously (SC) in a volume of 0.2 mL.
Evaluation of Efficacy
-
At 24 hours post-infection, humanely euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Weigh the excised thigh tissue.
-
Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 3 mL) using a tissue homogenizer.[5]
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate and calculate the CFU per gram of thigh tissue.
-
The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/gram of tissue) compared to the vehicle control group.
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. Immune Response to Persistent Staphyloccocus aureus Periprosthetic Joint Infection in a Mouse Tibial Implant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Teicoplanin A2-4 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic composed of a mixture of five major components (A2-1 to A2-5) and four minor components.[1] The A2 group of analogs is considered the primary pharmaceutically active principle.[1] Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation reactions essential for cell wall assembly.[3] This action leads to cell wall instability and ultimately, bacterial cell death. Given the rise of antibiotic resistance, combination therapies are increasingly explored to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains.[4] This document provides detailed protocols for assessing the synergistic potential of Teicoplanin A2-4 with other classes of antibiotics, primarily focusing on the checkerboard assay and time-kill curve analysis.
Key Experimental Protocols
Two primary methods are employed to assess antibiotic synergy in vitro: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the in vitro synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[5][6]
Principle: This method involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, against a standardized bacterial inoculum in a microtiter plate format. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound and the second antibiotic of interest
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial isolate(s) of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x the highest desired concentration).
-
Preparation of Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Add 50 µL of the appropriate this compound concentration to each well in the respective columns.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic. Add 50 µL of the appropriate concentration of the second antibiotic to each well in the respective rows.
-
The resulting plate will have a gradient of this compound concentrations horizontally and a gradient of the second antibiotic's concentrations vertically.
-
Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain serial dilutions of the second antibiotic alone to determine its MIC.
-
A control well (e.g., H12) containing only broth and the bacterial inoculum (growth control) and another well with only broth (sterility control) should be included.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Data Analysis and Interpretation: The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) for each antibiotic and the FICI.
-
FIC of Drug A (this compound): MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (Second Antibiotic): MIC of Drug B in combination / MIC of Drug B alone
-
FICI: FIC of Drug A + FIC of Drug B
The FICI value is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antibiotics alone and in combination over time.
Principle: This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics (usually based on their MICs) and determining the number of viable bacteria at various time points.
Materials:
-
This compound and the second antibiotic of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial isolate(s) of interest
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a logarithmic phase bacterial culture by inoculating fresh broth and incubating until the turbidity reaches a predefined optical density (e.g., OD600 of 0.2-0.3). Dilute this culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: Prepare culture tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Combination of this compound and the second antibiotic (at the same specified concentrations)
-
-
Inoculation and Incubation: Inoculate the prepared tubes/flasks with the standardized bacterial suspension and incubate at 37°C with shaking.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
-
Perform serial tenfold dilutions of the samples in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each experimental condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2 log10 change (increase or decrease) in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
The following tables summarize hypothetical and literature-derived data on the synergy of Teicoplanin with other antibiotics.
Table 1: Checkerboard Assay Results for Teicoplanin in Combination with a Beta-Lactam Antibiotic against MRSA
| Antibiotic Combination | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Teicoplanin | MRSA-1 | 2.0 | 0.5 | 0.5 | Synergy |
| Beta-Lactam | 64.0 | 16.0 | |||
| Teicoplanin | MRSA-2 | 1.0 | 0.25 | 0.375 | Synergy |
| Beta-Lactam | 128.0 | 16.0 |
Note: Data is illustrative. Actual results will vary based on the specific antibiotics and bacterial strains tested. A study on the combination of cefozopran and teicoplanin against 50 MRSA strains showed synergy in 98% of the isolates.[7]
Table 2: Time-Kill Curve Analysis of Teicoplanin in Combination with an Aminoglycoside against Enterococcus faecalis
| Antibiotic(s) | Concentration (µg/mL) | Initial Inoculum (log10 CFU/mL) | Log10 CFU/mL at 24h | Log Reduction at 24h | Interpretation |
| Control | - | 7.0 | 9.5 | - | - |
| Teicoplanin | 10.0 | 7.0 | 6.5 | 0.5 | Bacteriostatic |
| Gentamicin | 3.0 | 7.0 | 6.8 | 0.2 | Bacteriostatic |
| Teicoplanin + Gentamicin | 10.0 + 3.0 | 7.0 | <2.0 | >5.0 | Synergy & Bactericidal |
Note: Data is based on findings from a study assessing the synergy of teicoplanin and gentamicin against E. faecalis.[8] The combination of teicoplanin and gentamicin has been shown to have a synergistic and bactericidal effect.[8]
Visualizations
Teicoplanin's Mechanism of Action and Synergistic Interaction
Caption: Mechanism of Teicoplanin and synergistic antibiotic action.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antibiotic synergy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro activity of teicoplanin and ceftriaxone in combination against pathogens involved in paediatric bone and joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro combined effects of cefozopran/teicoplanin and cefozopran/vancomycin on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Teicoplanin-Gentamicin Given Once a Day on the Basis of Pharmacokinetics in Humans for Treatment of Enterococcal Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Teicoplanin A2-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria.[1][2] Its primary mechanism of action involves the inhibition of peptidoglycan polymerization, a crucial step in bacterial cell wall synthesis.[2][3] While its antibacterial properties are well-documented, understanding its cytotoxic potential in mammalian cells is crucial for preclinical safety assessment and dose determination in therapeutic applications. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Teicoplanin A2-4, a major component of the teicoplanin complex, using common cell-based assays.[4]
Data Presentation
The following tables summarize the dose-dependent effects of Teicoplanin on the viability of different mammalian cell lines as determined by the MTT assay.
Table 1: Effect of Teicoplanin on Cell Viability after 24-hour exposure.
| Cell Line | Proliferation Observed at Concentrations (µg/mL) | Cytotoxicity Observed at Concentrations (µg/mL) | % Viability at 11,000 µg/mL |
| CHO | Up to 2,000 | > 2,000 | 0.3%[1][5] |
| MCF-7 | Up to 6,000 | > 6,000 | 52.4%[1][5] |
| Jurkat | Up to 400 | > 400 | 5.2%[1][5] |
Table 2: Cytotoxicity of Teicoplanin on hTERT-HPNE cells. [6]
| Treatment Time | Concentrations resulting in <50% Cell Viability (mg/mL) |
| 24 hours | 0.437, 0.875, 1.75, 3.5, 7 |
| 48 hours | 0.437, 0.875, 1.75, 3.5, 7 |
| 72 hours | 0.218, 0.437, 0.875, 1.75, 3.5, 7 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
This compound
-
Selected mammalian cell line (e.g., CHO, MCF-7, Jurkat, hTERT-HPNE)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, resuspend them in a complete culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10^6 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0-11,000 µg/mL) to determine both proliferative and cytotoxic effects.[1][5]
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100[6]
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this curve, the IC50 value (the concentration that inhibits 50% of cell viability) can be determined.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for MTT-based cytotoxicity assessment of this compound.
Signaling Pathway
The primary mechanism of action of Teicoplanin is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[2][3] This mechanism is specific to bacteria and does not directly translate to cytotoxicity in mammalian cells, which lack a cell wall.
While cytotoxic agents can induce cell death through pathways like apoptosis and necrosis, the specific signaling cascades triggered by this compound in mammalian cells are not well-defined in the current literature.[6] Further research, potentially involving assays for apoptosis (e.g., Annexin V/PI staining) and analysis of key signaling proteins, is required to elucidate the precise molecular mechanisms underlying this compound's cytotoxic effects.[9]
Caption: Known vs. unknown mechanism of this compound action.
References
- 1. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. scispace.com [scispace.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Techniques for radiolabeling Teicoplanin A2-4 for distribution studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Teicoplanin A2-4, a glycopeptide antibiotic, for use in biodistribution studies. The following sections outline the necessary materials, step-by-step procedures, and data interpretation guidelines to facilitate the successful radiolabeling and preclinical evaluation of this compound.
Introduction to Radiolabeled this compound
Teicoplanin is a glycopeptide antibiotic effective against a range of Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] Understanding the in vivo distribution of Teicoplanin is crucial for optimizing dosing regimens and assessing its penetration into target tissues. Radiolabeling this compound with gamma-emitting radionuclides such as Technetium-99m (99mTc) or Iodine-125 (125I) allows for non-invasive imaging and quantitative tissue distribution studies in animal models.
Radiolabeling Techniques
Two primary methods for radiolabeling this compound are presented: direct labeling with 99mTc and radioiodination.
Technetium-99m (99mTc) Labeling
This method involves the direct labeling of Teicoplanin using a reducing agent to chelate the 99mTc to the molecule.
Experimental Protocol: 99mTc Labeling of Teicoplanin
Materials:
-
This compound
-
99mTc-pertechnetate (Na99mTcO4)
-
Stannous chloride dihydrate (SnCl2·2H2O) solution (1 mg/mL in nitrogen-purged, sterile water)
-
Nitrogen-filled, sterile, pyrogen-free vials
-
0.1 M Phosphate buffer (pH 9)
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Mobile phase: Acetone
-
Gamma counter
Procedure: [3]
-
In a nitrogen-filled vial, dissolve 2 mg of Teicoplanin in a minimal volume of sterile water.
-
Add 5 µg of SnCl2·2H2O solution (5 µL of a 1 mg/mL solution).
-
Adjust the pH of the reaction mixture to 9 using 0.1 M phosphate buffer.
-
Add approximately 1 mCi of Na99mTcO4 to the vial.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes.
-
Determine the radiochemical purity using ITLC-SG with acetone as the mobile phase. In this system, 99mTc-Teicoplanin remains at the origin (Rf = 0.0), while free 99mTcO4- migrates with the solvent front (Rf = 1.0).
-
Calculate the labeling efficiency as: (Activity at origin / Total activity) x 100%
Expected Results:
Under optimal conditions, a labeling yield of approximately 87.7 ± 1.3% can be achieved.[3] The labeled product should be used within 4 hours to maintain high radiochemical purity.[3]
Radioiodination (General Protocol)
Direct radioiodination of this compound is feasible due to the presence of tyrosine residues in its structure. The following is a general protocol based on the widely used Chloramine-T method. Note: This protocol should be optimized for this compound to ensure maximum labeling efficiency and minimal degradation of the antibiotic.
Experimental Protocol: Radioiodination using Chloramine-T
Materials:
-
This compound
-
Sodium [125I]iodide (Na125I)
-
Chloramine-T solution (1 mg/mL in 0.5 M phosphate buffer, pH 7.5)
-
Sodium metabisulfite solution (2 mg/mL in 0.5 M phosphate buffer, pH 7.5)
-
0.5 M Phosphate buffer (pH 7.5)
-
Sephadex G-25 column
-
Bovine Serum Albumin (BSA) solution (1% in phosphate buffer)
-
Gamma counter
Procedure:
-
Dissolve 100 µg of this compound in 50 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 1 mCi of Na125I to the Teicoplanin solution.
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Gently mix the reaction vial for 60-90 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Purify the 125I-Teicoplanin from unreacted iodide using a Sephadex G-25 column pre-equilibrated with 1% BSA solution.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein peak.
-
Determine the radiochemical purity by trichloroacetic acid (TCA) precipitation.
Biodistribution Studies
Biodistribution studies are essential to determine the uptake and clearance of radiolabeled this compound from various organs and tissues.
Experimental Protocol: Animal Biodistribution Study
Materials:
-
Radiolabeled this compound (99mTc-Teicoplanin or 125I-Teicoplanin)
-
Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Animal model of infection (optional, e.g., intramuscular injection of Staphylococcus aureus)
-
Anesthetic
-
Syringes and needles
-
Gamma counter
-
Calibrated scale
Procedure:
-
Anesthetize the animals.
-
Inject a known amount of radiolabeled this compound (e.g., 100 µCi) intravenously via the tail vein.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, and 24 hours post-injection), euthanize a group of animals (n=3-5 per time point).
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and site of infection if applicable).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
Quantitative data from biodistribution studies should be summarized in tables for clear comparison.
Table 1: Biodistribution of 99mTc-Teicoplanin in Mice with S. aureus Infection [3]
| Time Post-Injection | Abscess-to-Muscle Ratio |
| 2 hours | 4.33 ± 0.3 |
Table 2: Tissue Distribution of [14C]Teicoplanin in Rats (% of Administered Dose) [4]
| Tissue | 5 min | 30 min | 2 hr | 6 hr | 24 hr |
| Blood | 10.5 | 4.2 | 1.8 | 0.9 | 0.3 |
| Kidneys | 12.1 | 10.5 | 8.2 | 6.1 | 3.5 |
| Liver | 4.5 | 3.8 | 2.5 | 1.5 | 0.7 |
| Lungs | 0.5 | 0.3 | 0.2 | 0.1 | <0.1 |
| Spleen | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| Muscle | 15.2 | 10.1 | 6.5 | 4.2 | 1.8 |
| Fat | 1.2 | 1.5 | 1.3 | 1.1 | 0.8 |
Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for radiolabeling and biodistribution studies of this compound.
Caption: Mechanism of action of Teicoplanin, inhibiting bacterial cell wall synthesis.
References
- 1. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution and excretion of teicoplanin in rats after single and repeated intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Teicoplanin A2-4 as an Analytical Standard for Glycopeptide Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of several closely related active components. The main components are classified into the A2 group (A2-1, A2-2, A2-3, A2-4, and A2-5) and the A3 group. Teicoplanin A2-4 is one of the five major, closely related glycopeptides that constitute the active substance.[1][2] Due to the complexity of the teicoplanin mixture, the use of a well-characterized analytical standard is crucial for accurate quantification in research, quality control, and clinical settings. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for the analysis of glycopeptide antibiotics.
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics, including teicoplanin, inhibit the synthesis of the bacterial cell wall.[3][4] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell death.[5][7] The lipophilic side chain of lipoglycopeptides like teicoplanin can also anchor to the bacterial membrane, which enhances their binding affinity.[7]
Caption: Mechanism of action of Teicoplanin.
Application: Quantification of Teicoplanin in Biological Matrices
Accurate measurement of teicoplanin concentrations in biological fluids like serum or plasma is essential for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity.[8] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for this purpose.[9][10][11]
Experimental Workflow for Teicoplanin Quantification
The general workflow for quantifying teicoplanin using an analytical standard involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for teicoplanin quantification.
Protocols
Protocol 1: Quantification of Teicoplanin by HPLC-UV
This protocol is based on established methods for the analysis of teicoplanin in biological fluids.[12][13][14]
1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Orthophosphoric acid
-
Ultrapure water
-
Drug-free human serum/plasma for calibration standards and quality controls
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small volume of methanol followed by dilution with mobile phase A).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with drug-free human serum or plasma to achieve a concentration range relevant for clinical samples (e.g., 0.5 - 50 µg/mL).[12]
4. Sample Preparation:
-
To 100 µL of serum/plasma sample, standard, or quality control, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an injection vial.
5. HPLC Conditions:
-
Mobile Phase A: Acetonitrile/15.4 mM NaH2PO4 (5/95, v/v)[12]
-
Mobile Phase B: Acetonitrile/15.4 mM NaH2PO4 (75/25, v/v)[12]
-
Gradient Elution:
-
0-5 min: 10% B (isocratic)
-
5-15 min: 10-30% B (linear gradient)
-
15-35 min: 30% B (isocratic)
-
Followed by re-equilibration to initial conditions.[12]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.
-
Determine the concentration of teicoplanin in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Teicoplanin by UPLC-MS/MS
This protocol is based on more recent and sensitive methods for teicoplanin analysis.[8][10]
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Daptomycin or Polymyxin B)[15][16]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Drug-free human serum/plasma
2. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C8 or C18 column suitable for UPLC
-
Data acquisition and processing software
3. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of this compound and the internal standard as described in Protocol 1.
-
Sample preparation is similar to Protocol 1, with the addition of the internal standard to all samples, standards, and quality controls before protein precipitation.
4. UPLC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate teicoplanin components from endogenous interferences (e.g., starting with a low percentage of B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific component and the instrument used.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Quantify teicoplanin in unknown samples using the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for teicoplanin quantification.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 80 µg/mL | [9] |
| Linearity (r) | 0.999 | [9] |
| Coefficient of Variation (CV%) | 1.5 - 8.5% | [9] |
| Recovery | 76% | [9] |
Table 2: UPLC-MS/MS Method Performance for Total Teicoplanin
| Parameter | Value | Reference |
| Concentration Range | 2.5 - 150 mg/L | [8][10] |
| Precision (CV%) | 5.97% | [8][10] |
| Accuracy (Bias) | 107% | [8][10] |
Table 3: UPLC-MS/MS Method Performance for Unbound Teicoplanin
| Parameter | Value | Reference |
| Concentration Range | 0.1 - 25 mg/L | [8][10] |
| Precision (CV%) | 7.17% | [8][10] |
| Accuracy (Bias) | 108% | [8][10] |
Conclusion
This compound is an essential analytical standard for the accurate and reliable quantification of teicoplanin in various matrices. The provided protocols for HPLC-UV and UPLC-MS/MS offer robust methods for researchers, scientists, and drug development professionals. The choice of method will depend on the required sensitivity, specificity, and available instrumentation. Adherence to these detailed protocols will ensure high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and quality control of teicoplanin formulations.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. Teicoplanin Pharmaceutical Secondary Standard; Certified Reference Material | 61036-62-2 [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of teicoplanin concentrations in serum by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. iomcworld.org [iomcworld.org]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Teicoplanin Dosage Regimens in Critically Ill Patients: Population Pharmacokinetics and Dosing Simulations Based on Renal Function and Infection Type - PMC [pmc.ncbi.nlm.nih.gov]
Application of Teicoplanin A2-4 in Bacterial Cell Wall Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of five major lipoglycopeptide components (A2-1 to A2-5), with Teicoplanin A2-4 being one of the primary constituents. Its potent antibacterial activity stems from the inhibition of a critical step in bacterial cell wall biosynthesis. This document provides detailed application notes and protocols for utilizing this compound as a tool in fundamental research and drug development aimed at understanding and targeting bacterial cell wall synthesis.
This compound, like other members of the teicoplanin complex, exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] This interaction sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer, ultimately leading to cell lysis and bacterial death.[2][3] The presence of a lipid tail on the teicoplanin molecule is thought to anchor it to the bacterial membrane, increasing its efficacy.[4]
Quantitative Data
The following tables summarize key quantitative data for Teicoplanin, providing a reference for its activity against various Gram-positive bacteria and its binding affinity to its molecular target. While much of the literature reports on the Teicoplanin complex, the activity of the individual components, including A2-4, is generally comparable.
Table 1: Minimum Inhibitory Concentrations (MIC) of Teicoplanin Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.38 - 2.00 | 1.0 | 1.5 | [4][5] |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 2.0 | - | - | [5][6] |
| Staphylococcus epidermidis | Clinical Isolates | ≤0.5 - 32 | - | - | [7][8] |
| Enterococcus faecalis | ATCC 29212 | 0.06 - 0.25 | - | - | [2] |
| Streptococcus pneumoniae | 0.01 - 1 | - | - | [9] | |
| Corynebacterium species | 0.25 - 2 | - | - | [9] |
Table 2: Binding Affinity of Teicoplanin
| Ligand | Method | Association Constant (Kₐ) (L·mol⁻¹) | Dissociation Constant (K₋d) (nM) | Reference(s) |
| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Spectrophotometric Titration | 2.56 x 10⁶ | - | [10] |
| Carrier protein-Lys-D-Ala-D-Ala fusion | Surface Plasmon Resonance | - | 91 ± 7 | [11] |
| Free Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance | - | 474 ± 20 | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
This method is considered the gold standard for determining MIC values.[6][10]
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., water or DMSO, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL.
-
Prepare the bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
The E-test provides a continuous gradient of the antibiotic on a plastic strip.[1][12]
Materials:
-
Teicoplanin E-test strips
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
Using sterile forceps, apply the Teicoplanin E-test strip to the center of the agar surface.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Teicoplanin Binding Assay using UV-Vis Spectrophotometry
This protocol is based on the principle that the binding of Teicoplanin to its D-Ala-D-Ala target induces a change in its UV absorption spectrum.[13][14]
Materials:
-
This compound solution of known concentration
-
Solution of a D-Ala-D-Ala containing peptide (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine)
-
UV-Vis Spectrophotometer with matched quartz cuvettes
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Prepare a stock solution of this compound and the D-Ala-D-Ala peptide in the buffer.
-
To a cuvette, add a known concentration of this compound and record its baseline UV spectrum (typically between 250-350 nm).
-
Titrate the this compound solution with increasing concentrations of the D-Ala-D-Ala peptide.
-
After each addition of the peptide, allow the solution to equilibrate and record the UV spectrum.
-
Observe the changes in absorbance at a specific wavelength (e.g., around 280 nm).
-
Plot the change in absorbance against the concentration of the peptide. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the binding affinity (association constant).
Analysis of Peptidoglycan Precursors by HPLC
This method allows for the direct observation of the accumulation of cell wall precursors upon treatment with this compound.[15][16][17]
Materials:
-
Bacterial culture
-
This compound
-
Extraction buffer (e.g., boiling water or formic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector
-
Mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid)
-
Standards for peptidoglycan precursors (e.g., UDP-N-acetylmuramic acid-pentapeptide)
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Divide the culture into two flasks: one as a control and the other treated with a sub-inhibitory concentration of this compound.
-
Incubate both cultures for a defined period (e.g., 30-60 minutes).
-
Harvest the bacterial cells by centrifugation.
-
Extract the cytoplasmic peptidoglycan precursors by resuspending the cell pellet in the extraction buffer and heating or treating with acid.
-
Centrifuge to remove cell debris and collect the supernatant containing the precursors.
-
Analyze the supernatant by HPLC. Monitor the elution profile at a suitable wavelength (e.g., 262 nm for UDP).
-
Compare the chromatograms of the treated and untreated samples. An accumulation of the peak corresponding to the UDP-MurNAc-pentapeptide is expected in the this compound treated sample.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound Action.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination Methods.
Logical Relationship of Teicoplanin Resistance
Caption: Teicoplanin Action and Resistance.
References
- 1. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.org [iomcworld.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 11. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 16. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel sensitive analytical method for the simultaneous analysis of vancomycin and teicoplanin in human urine via single high‐performance liquid chromatography coupled with photodiode array and mass spectrometry in series - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase synthesis of Teicoplanin A2-4 analogs for structure-activity relationship studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of Teicoplanin A2-4 analogs. The goal is to facilitate structure-activity relationship (SAR) studies aimed at developing novel glycopeptide antibiotics with improved efficacy against resistant bacterial strains.
Application Notes
Teicoplanin is a glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections, including those caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The naturally occurring teicoplanin is a complex of five major components (A2-1 to A2-5), which differ in the length and branching of a fatty acyl side chain attached to a glucosamine moiety. This compound specifically contains an 8-methyldecanoyl group.[1] The core structure is a heptapeptide aglycone, which is extensively cross-linked and glycosylated.[2][3]
The primary mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][5] The lipid tail is believed to anchor the antibiotic to the bacterial membrane, increasing its local concentration at the site of action.[5]
Solid-phase peptide synthesis (SPPS) offers a robust and efficient strategy for producing teicoplanin analogs.[6] By systematically modifying the peptide backbone, the glycosylation pattern, or the lipid side chain, researchers can probe the specific contributions of each moiety to the antibiotic's activity. This approach allows for the generation of a library of compounds for SAR studies to identify analogs with enhanced potency, expanded spectrum, or improved pharmacokinetic properties.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed method for SPPS and is well-suited for the complex amino acids present in the teicoplanin core.[7][8] Key challenges in the synthesis include the efficient incorporation of non-canonical, sterically hindered arylglycine residues and the prevention of side reactions such as racemization and aspartimide formation.[9][10]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Teicoplanin Aglycone Analog
This protocol outlines the manual Fmoc-based SPPS of the teicoplanin heptapeptide aglycone on a Rink Amide resin. This will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including specialized arylglycines)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: High-purity, amine-free DMF, DCM (Dichloromethane), Methanol
-
Wash solutions: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Ice-cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in DMF for 1-2 hours with gentle agitation.[1]
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 20 minutes.[11]
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling Cycle (Repeated for each amino acid):
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading). Dissolve the amino acid, HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF. Add DIPEA (6 equiv.) and allow the mixture to activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, such as those involving arylglycines, the reaction time may be extended or a double coupling may be performed.[9]
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add 20% piperidine in DMF and agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and agitate for 20 minutes. Drain.[11]
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the teicoplanin sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final deprotection step as described in step 4 to reveal the N-terminal amine.
-
Protocol 2: Acylation of the N-terminus (Attaching the Lipid Tail)
This protocol describes the coupling of the 8-methyldecanoic acid side chain to the N-terminus of the resin-bound peptide.
-
Preparation:
-
Ensure the resin-bound peptide has a free N-terminal amine (after final Fmoc deprotection).
-
-
Acylation Reaction:
-
In a separate vial, dissolve 8-methyldecanoic acid (4 equivalents), HBTU (3.9 equiv.), and HOBt (4 equiv.) in DMF. Add DIPEA (8 equiv.) to activate the carboxylic acid.
-
Add the activated fatty acid solution to the resin.
-
Allow the reaction to proceed for 4-6 hours or until completion as monitored by a Kaiser test.
-
Wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Dry the resin under a vacuum.
-
Protocol 3: Cleavage from Resin and Deprotection
This protocol cleaves the synthesized analog from the solid support and removes the side-chain protecting groups simultaneously.
-
Preparation:
-
Place the dried, peptide-loaded resin in a round-bottom flask.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Use approximately 10 mL per 0.1 mmol of resin. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.[12]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to a small volume using a rotary evaporator.
-
Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.[11]
-
-
Collection and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether twice, and then dry the crude peptide pellet under a vacuum.
-
Protocol 4: Purification and Analysis
Purification:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).
-
RP-HPLC: Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Gradient: Use a water/acetonitrile gradient containing 0.1% TFA. A typical gradient might be 10-70% acetonitrile over 60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak and analyze them for purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Analysis:
-
Analytical RP-HPLC: Confirm the purity of the final product (>95%).
-
Mass Spectrometry (LC-MS or MALDI-TOF): Verify the molecular weight of the synthesized analog to confirm its identity.[11]
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the antibacterial activity of the synthesized analogs.
-
Bacterial Strain Preparation:
-
Prepare an overnight culture of the target bacterial strain (e.g., S. aureus ATCC 43300 - MRSA) in Mueller-Hinton Broth (MHB).
-
Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of the purified teicoplanin analog in a suitable solvent (e.g., DMSO or water).
-
Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.[4]
-
Data Presentation: Structure-Activity Relationships
SAR studies aim to correlate structural modifications with changes in biological activity. The following tables summarize representative data for teicoplanin and its derivatives.
Table 1: In Vitro Activity of Teicoplanin Against MRSA Strains
| Bacterial Strain | Teicoplanin MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clinical MRSA Isolates | 0.125 - 4.0 | 0.25 | 1.0 | [13] |
| MRSA (Bloodstream Infections) | 0.38 - 1.5 | 0.75 | 1.0 | [14] |
| Clinical MRSA Isolates | 0.38 - 2.0 | < 1.0 | - | [4] |
MIC₅₀/MIC₉₀: The concentration required to inhibit 50% and 90% of the isolates, respectively.
Table 2: SAR of Teicoplanin Analogs (Illustrative Data)
This table illustrates the expected outcomes from an SAR study. Actual data would be generated by testing newly synthesized analogs.
| Analog ID | Modification | Target Organism | MIC (µg/mL) | Key Finding |
| This compound | Parent Compound (8-methyldecanoyl) | MRSA | 0.5 - 2.0 | Baseline activity. |
| Analog-01 | Deglucoteicoplanin (aglycone only) | MRSA | > 32 | Sugar moieties are critical for activity. |
| Analog-02 | Shortened lipid tail (Hexanoyl) | MRSA | 4.0 - 8.0 | Reduced lipophilicity decreases potency. |
| Analog-03 | Lengthened lipid tail (Dodecanoyl) | MRSA | 0.25 - 1.0 | Increased lipophilicity can enhance potency. |
| Analog-04 | C-terminal amide with Spermine | E. coli | 16 | Addition of polyamines can introduce Gram-negative activity. |
| Analog-05 | N-terminal Glycine addition | S. epidermidis | 2.0 | N-terminal modification can modulate activity against specific strains. |
Visualizations
Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the logic of the SAR studies.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Crystal Structure of a Phenol-coupling P450 Monooxygenase Involved in Teicoplanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First and second generation total synthesis of the teicoplanin aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Teicoplanin A2 Components by Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin is a glycopeptide antibiotic that is a complex mixture of several related compounds. The primary active components belong to the Teicoplanin A2 group, which consists of five major subspecies (A2-1, A2-2, A2-3, A2-4, and A2-5) that differ in the acyl side chain attached to the glucosamine moiety. These structural differences can influence the pharmacokinetic and pharmacodynamic properties of the drug. Therefore, a robust analytical method for the separation and quantification of these components is crucial for quality control and drug development. This application note presents a detailed protocol for the high-resolution separation of Teicoplanin A2 components using Micellar Electrokinetic Chromatography (MEKC), a powerful analytical technique that combines the principles of electrophoresis and chromatography.
Introduction
Teicoplanin is a vital antibiotic used in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2][3] The Teicoplanin A2 complex is comprised of five major lipoglycopeptides, A2-1 through A2-5, which share a common core structure but possess different fatty acid side chains.[4] These variations in the side chains affect the lipophilicity of the components, which in turn can impact their half-lives and overall therapeutic efficacy.
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers several advantages for the analysis of complex pharmaceutical compounds, including high resolution, short analysis times, and low sample and reagent consumption. Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that utilizes surfactants at concentrations above their critical micelle concentration (CMC) to form micelles.[5][6][7] These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This makes MEKC an ideal technique for the separation of the structurally similar but variably lipophilic Teicoplanin A2 components.
This application note provides a detailed protocol for the separation of Teicoplanin A2 components using MEKC, enabling researchers and drug development professionals to accurately assess the composition of teicoplanin samples.
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: A CE system equipped with a UV detector is required.
-
Fused-Silica Capillary: Bare fused-silica capillary. The optimal dimensions should be determined during method validation, but a common starting point is a 50 µm internal diameter with a total length of 50-70 cm and an effective length of 40-60 cm.
-
Reagents:
-
Sodium tetraborate decahydrate (Borax)
-
Sodium dodecyl sulfate (SDS)
-
Acetonitrile (ACN), HPLC grade
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water (18 MΩ·cm)
-
Teicoplanin A2 standard
-
Preparation of Solutions
-
Background Electrolyte (BGE): To prepare a 20 mM sodium tetraborate, 40 mM SDS, 11% (v/v) ACN buffer, dissolve the appropriate amount of sodium tetraborate and SDS in deionized water. Adjust the pH to 8.8 with NaOH or HCl as needed. Add the required volume of acetonitrile and bring the solution to the final volume with deionized water. Filter the BGE through a 0.22 µm filter before use.
-
Sample Solution: Dissolve the Teicoplanin A2 standard or sample in deionized water to a final concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm filter.
Capillary Conditioning
Proper capillary conditioning is crucial for achieving reproducible migration times and peak shapes.
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Equilibrate with the BGE for at least 15 minutes before the first injection.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then with the BGE for 3 minutes.
MEKC Separation Method
-
Capillary: Fused-silica, dimensions to be optimized (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte: 20 mM Sodium tetraborate, 40 mM SDS, 11% (v/v) ACN, pH 8.8.
-
Applied Voltage: To be optimized, typically in the range of +15 to +25 kV.
-
Temperature: To be optimized, typically maintained at 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). The injection parameters should be optimized to ensure sufficient sample loading without compromising resolution.
-
Detection: UV detection at a wavelength of 214 nm or 280 nm.
-
Analysis Time: Approximately 12 minutes.
Data Presentation
The following table summarizes the expected quantitative data for the separation of Teicoplanin A2 components. Please note that the exact values for migration time, resolution, and efficiency will depend on the specific instrumentation and optimized parameters used. These values should be determined during method validation.
| Component | Expected Migration Time (min) | Resolution (Rs) | Efficiency (Plates/meter) |
| Teicoplanin A2-1 | To be determined | > 1.5 | To be determined |
| Teicoplanin A2-2 | To be determined | > 1.5 | To be determined |
| Teicoplanin A2-3 | To be determined | > 1.5 | To be determined |
| Teicoplanin A2-4 | To be determined | > 1.5 | To be determined |
| Teicoplanin A2-5 | To be determined | > 1.5 | To be determined |
Visualizations
Teicoplanin A2 Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of teicoplanin concentrations in serum by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the capillary electrophoresis analysis of antibiotics with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Teicoplanin A2-4 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Teicoplanin A2-4.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of this compound in aqueous solutions?
This compound exhibits poor solubility in aqueous solutions. Its solubility is influenced by factors such as pH, temperature, and the presence of other solutes. Published data on its aqueous solubility varies, which may be due to differences in experimental conditions and the specific composition of the teicoplanin complex used.
-
In Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility of the teicoplanin complex has been reported to be approximately 0.25 mg/mL [1].
-
Some supplier data indicates a solubility of 10 mg/mL in water. It is important to note that achieving this concentration may require specific conditions, such as gentle warming or sonication.
-
Another source reports even higher solubility values in water, such as 100 mg/mL and 342 mg/mL , with the recommendation of sonication to achieve these concentrations.
Due to this variability, it is recommended to experimentally determine the solubility of your specific batch of this compound under your experimental conditions.
2. In which organic solvents is this compound soluble?
This compound is soluble in several water-miscible organic solvents. These can be used to prepare stock solutions that are subsequently diluted into aqueous buffers.
-
Dimethyl sulfoxide (DMSO): Soluble at approximately 0.15 mg/mL . It is recommended to purge the DMSO with an inert gas[1].
-
Ethanol, Methanol, and Dimethylformamide (DMF): this compound is also reported to be soluble in these solvents, although specific quantitative solubility data in these solvents is not consistently provided[2][][4].
When using organic solvents to create a stock solution, ensure that the final concentration of the organic solvent in your aqueous experimental medium is low enough to not cause physiological effects[1].
3. Why does my this compound solution appear cloudy or form a precipitate?
The poor aqueous solubility of this compound is largely attributed to its tendency to self-associate and form aggregates or gels in aqueous solutions[5][6]. This aggregation is concentration-dependent and can lead to the formation of a cloudy solution or visible precipitate, especially at higher concentrations. The hydrophobic acyl chain of the molecule contributes to this phenomenon[5].
4. How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
pH Adjustment: The solubility of teicoplanin is pH-dependent. A solution of teicoplanin in water typically has a pH between 6.3 and 7.7[7]. While systematic data on solubility across a wide pH range is limited, adjusting the pH of your buffer may influence solubility.
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer is a common practice.
-
Use of Chaotropic Agents: Chaotropic agents, such as 6 M Guanidine Hydrochloride (GuHCl), can effectively increase the solubility of teicoplanin by disrupting the structure of water and reducing hydrophobic interactions, thereby preventing aggregation[5][8].
-
Temperature Control: Gently warming the solution can aid in dissolution. However, be cautious as temperature can also affect the stability of the compound and the kinetics of aggregation[13][14].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in aqueous buffer. | Inherent low aqueous solubility and aggregation tendency of this compound. | 1. Prepare a stock solution: Dissolve the powder in a small amount of a recommended organic solvent (e.g., DMSO, ethanol) first. Then, slowly add the stock solution to your aqueous buffer while vortexing. 2. Sonication: Use a sonicator to aid in the dispersion and dissolution of the powder in the aqueous medium. 3. Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat to prevent degradation. |
| Solution becomes cloudy or a precipitate forms over time. | Aggregation and precipitation of this compound at concentrations above its solubility limit in the specific medium. | 1. Lower the concentration: Your experimental concentration may be too high. Try working at a lower concentration. 2. Use a chaotropic agent: If your experimental design allows, consider the addition of a chaotropic agent like 6 M GuHCl to prevent aggregation[5][8]. 3. Freshly prepare solutions: Due to its tendency to aggregate, it is recommended to prepare this compound solutions fresh before each experiment and not to store aqueous solutions for more than one day[1]. |
| Inconsistent experimental results. | Variability in the dissolved concentration of this compound due to incomplete dissolution or precipitation. | 1. Ensure complete dissolution: Before use, visually inspect the solution for any particulate matter. If necessary, centrifuge the solution and use the supernatant. 2. Standardize your dissolution protocol: Use a consistent method for preparing your solutions for all experiments to ensure reproducibility. This includes the same solvent, temperature, and mixing method. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Teicoplanin. It is important to note the variability in the reported values, which may depend on the specific teicoplanin complex and the experimental conditions.
| Solvent/Buffer | pH | Temperature | Reported Solubility | Source |
| Water | Not Specified | Not Specified | 10 mg/mL | |
| Water | Not Specified | Not Specified | 100 mg/mL (with sonication) | |
| Water | Not Specified | Not Specified | 342 mg/mL (with sonication) | |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~0.25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | Not Applicable | Not Specified | ~0.15 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in DMSO, which can then be diluted in an aqueous buffer for experiments.
Materials:
-
This compound powder
-
Anhydrous, inert gas-purged Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of inert gas-purged DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). Note that complete dissolution at high concentrations may be difficult.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
For experimental use, dilute the stock solution into the final aqueous buffer to the desired working concentration. It is crucial to add the stock solution to the buffer slowly while mixing to avoid precipitation.
-
Prepare the final diluted solution fresh before each experiment.
Protocol 2: Reconstitution of Lyophilized Teicoplanin for Clinical/In Vitro Use
This protocol is adapted from guidelines for the reconstitution of commercially available lyophilized Teicoplanin vials for injection and can be adapted for laboratory use.
Materials:
-
Vial of lyophilized Teicoplanin powder
-
Sterile Water for Injection
-
Sterile syringe and needle
Procedure:
-
Slowly inject the entire contents of the sterile water for injection into the vial containing the Teicoplanin powder.
-
Gently roll the vial between your hands until the powder is completely dissolved. Avoid shaking the vial , as this can cause foaming.
-
If foam does form, allow the vial to stand for approximately 15 minutes for the foam to subside.
-
The resulting solution is ready for further dilution into an appropriate infusion fluid (e.g., 0.9% sodium chloride, 5% dextrose) or experimental buffer.
Mandatory Visualizations
Teicoplanin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan chains. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis.
Caption: Teicoplanin inhibits bacterial cell wall synthesis.
Experimental Workflow for Solubility Enhancement
This diagram outlines a logical workflow for researchers to follow when encountering solubility issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Teicoplanin A2-4
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Teicoplanin A2-4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[3]
Q2: What are the common sources of matrix effects in this compound analysis from biological samples?
A: For biological matrices such as plasma and serum, the most significant contributors to matrix effects are endogenous phospholipids from cell membranes.[4][5][6][7] Other potential sources include salts, proteins, metabolites, and co-administered drugs. The complexity of the sample matrix directly influences the severity of these effects.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9][10] A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[8]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[2][9] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q4: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A: If you are experiencing ion suppression, consider the following initial steps:
-
Review your sample preparation method: Inefficient sample cleanup is a primary cause of matrix effects. Protein precipitation alone may not be sufficient to remove interfering phospholipids.[4][11][12]
-
Optimize your chromatography: Ensure that this compound is chromatographically separated from the regions of significant ion suppression. Modifying the gradient, mobile phase composition, or even the stationary phase can help achieve this separation.[3][5]
-
Incorporate an appropriate internal standard: A stable isotope-labeled internal standard for this compound is the ideal choice to compensate for matrix effects, as it will be affected similarly to the analyte.[3] If unavailable, a structurally similar analog that elutes close to the analyte can be used. Ristocetin has been successfully used as an internal standard for teicoplanin analysis.[13][14]
The following diagram illustrates a general troubleshooting workflow for ion suppression:
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving the yield of Teicoplanin A2-4 from Actinoplanes fermentation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to enhance the yield of Teicoplanin A2-4 from Actinoplanes fermentation.
Frequently Asked Questions (FAQs)
Q1: What is Teicoplanin A2 and why is the A2-4 component important?
Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus.[1] It is not a single molecule but a complex of related compounds. The main active component is Teicoplanin A2 (T-A2), which itself is a mixture of five major lipoglycopeptides (A2-1 to A2-5) that differ in the structure of the fatty acid side chain attached to the glucosamine residue.[1][2][3] These components must be produced in rigorously fixed proportions to meet pharmacopoeia specifications for clinical use.[1] The A2-4 component is specifically characterized by an anteiso-C11:0 acyl moiety.[2] Optimizing its specific yield is crucial for manufacturing a compliant and effective drug product.
Q2: What are the major factors influencing the overall Teicoplanin A2 yield?
The final yield of Teicoplanin A2 is influenced by a combination of factors, including:
-
Strain Genetics: High-producing mutant strains are critical for achieving industrial-scale yields.[4]
-
Medium Composition: The type and concentration of carbon sources (e.g., maltodextrin, glucose), nitrogen sources (e.g., soybean meal, yeast extract), and essential minerals directly impact biomass and product formation.[4][5]
-
Process Parameters: Key physical parameters such as temperature, pH, and dissolved oxygen tension (DOT) must be tightly controlled throughout the fermentation.[5]
-
Precursor Availability: The presence of specific amino acid precursors for the fatty acid side chains can modulate the ratio of the A2 components.[2]
-
Product Inhibition: Teicoplanin can inhibit the growth of the producing organism, limiting the final titer.
Q3: What are the optimal fermentation process parameters?
For teicoplanin production by Actinoplanes teichomyceticus, temperature, pH, and dissolved oxygen are key factors.[5] Optimal conditions have been identified as:
-
Temperature: 34°C
-
pH: Controlled at 7.0
-
Dissolved Oxygen Tension (DOT): Maintained at 20–30% saturation[5]
Troubleshooting Guide
Problem 1: Low Overall Teicoplanin Titer
Question: My overall teicoplanin yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low overall yield is a common issue that can often be traced back to suboptimal media composition or process parameters.
1. Review and Optimize Your Fermentation Medium: The balance of carbon and nitrogen is crucial. Complex sources often provide better yields than simple ones. Maltodextrin and soybean meal are preferred as carbon and nitrogen sources, respectively.[5] An optimal carbon-to-nitrogen source ratio has been found to be 3:1 (w/w).[5]
2. Verify and Control Physical Parameters: Ensure your bioreactor is maintaining the optimal setpoints for temperature (34°C), pH (7.0), and dissolved oxygen (20-30%).[5] Deviations can significantly impact cell growth and antibiotic production. The synthesis of teicoplanin typically begins after the primary growth phase has concluded.[4]
3. Address Potential Product Inhibition: Teicoplanin accumulation can inhibit the producing strain's growth and productivity.[6] Adding an adsorbent resin like Diaion HP-20 to the medium at the start of the fermentation can mitigate this "feedback repression" by adsorbing the antibiotic as it is produced, leading to a significant increase in final yield.[4][5]
Data Presentation: Optimized Media Compositions
The following tables summarize different media compositions reported to enhance teicoplanin production.
Table 1: Optimized Production Medium for Pilot-Scale Fermentation
| Component | Concentration (g/L) | Reference |
|---|---|---|
| Maltodextrin | 30 | [4][5] |
| Glucose | 5 | [4][5] |
| Yeast Extract | 5 | [4][5] |
| Soybean Meal | 5 | [4][5] |
| MgSO₄·7H₂O | 0.5 | [4][5] |
| NaCl | 0.1 | [4][5] |
| CaCl₂·2H₂O | 0.1 | [4][5] |
Table 2: Production Medium for High-Yielding Mutant Strain
| Component | Concentration (g/L) | Reference |
|---|---|---|
| Dextrin | 40 - 80 | [7] |
| Glucose | 15 - 25 | [7] |
| Peptone | 4 - 6 | [7] |
| Rapeseed Meal | 16 - 20 | [7] |
| Soybean Flour | 16 - 20 | [7] |
| MgSO₄·7H₂O | 0.4 - 0.6 | [7] |
| CaCO₃ | 4 - 6 | [7] |
| NaCl | 1.0 - 1.4 |[7] |
Problem 2: Incorrect Teicoplanin A2 Complex Profile (Low A2-4)
Question: My total teicoplanin yield is acceptable, but the proportion of the A2-4 component is too low. How can I specifically increase the A2-4 fraction?
Answer: The composition of the Teicoplanin A2 complex is directly influenced by the availability of precursors for the different fatty acid side chains. You can modulate the profile by supplementing the medium with specific amino acids.
-
To Increase T-A2-4 (anteiso-C11:0): Supplement the fermentation medium with L-isoleucine .[2]
-
To Increase T-A2-2 (iso-C10:0): Supplement the fermentation medium with L-valine .[2]
-
To Increase T-A2-5 (iso-C11:0): Supplement the fermentation medium with L-leucine .[2]
It is important to note that while these precursors can increase the percentage of a specific component, they may simultaneously inhibit the overall antibiotic productivity (with the exception of L-valine).[2] Therefore, optimization of the precursor concentration is critical. See the protocol below for a precursor feeding strategy.
Figure 1: Biosynthetic relationship between amino acid precursors and Teicoplanin A2 components.
Experimental Protocols
Protocol 1: General Batch Fermentation
This protocol provides a baseline for teicoplanin production in a laboratory-scale bioreactor.
-
Medium Preparation: Prepare the production medium (e.g., Table 1 composition) in the bioreactor vessel. Adjust the initial pH to 7.0-7.2 using 10% liquid alkali before sterilization.[8]
-
Sterilization: Sterilize the bioreactor and medium at 121°C for 25-30 minutes.[8]
-
Inoculation: Aseptically inoculate the sterile production medium with a mature seed culture of Actinoplanes teichomyceticus. A typical inoculation volume is 10% (v/v).[8]
-
Fermentation: Run the fermentation under the following conditions:
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to measure biomass, pH, substrate consumption, and teicoplanin concentration.[4]
-
Harvest: Continue the fermentation for the desired duration (e.g., 120-168 hours) until teicoplanin production plateaus or declines.[4][5]
Figure 2: Logical workflow for troubleshooting low this compound yield.
Protocol 2: Precursor Feeding to Increase A2-4 Yield
This protocol describes an experiment to determine the optimal concentration of L-isoleucine for enhancing the A2-4 component.
-
Setup: Prepare multiple parallel fermentations (e.g., in shake flasks or small-scale bioreactors) using the optimized production medium and conditions from Protocol 1.
-
Precursor Preparation: Prepare a sterile stock solution of L-isoleucine (e.g., 100 g/L) in water and filter-sterilize it.
-
Feeding Strategy:
-
Design a dose-response experiment. For example, set up fermentations with final L-isoleucine concentrations of 0 g/L (control), 0.5 g/L, 1.0 g/L, 2.0 g/L, and 4.0 g/L.
-
Add the sterile L-isoleucine stock solution to the fermentations at the time of inoculation or at the beginning of the production phase (e.g., after 24-48 hours).
-
-
Monitoring: Run the fermentations for the full duration (e.g., 120 hours).
-
Analysis: At the end of the fermentation, harvest the broth from each condition. Extract the teicoplanin and analyze the concentration of total teicoplanin and the relative percentage of each A2 component using HPLC (see Protocol 3).
-
Evaluation: Compare the results from the different L-isoleucine concentrations to the control. Identify the concentration that provides the best increase in the A2-4 percentage without unacceptably reducing the overall teicoplanin titer.
Protocol 3: HPLC Analysis of Teicoplanin A2 Components
This protocol outlines a general method for separating and quantifying the Teicoplanin A2 components.
-
Sample Preparation:
-
Take a known volume of fermentation broth.
-
Centrifuge to remove cells and particulate matter.
-
The supernatant may require a solid-phase extraction (SPE) step for cleanup and concentration. C18 cartridges are commonly used for this purpose.[9]
-
Elute the teicoplanin from the SPE cartridge and dilute to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 × 50 mm, 2.7 µm) is suitable for separating the components.[10]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is typically used. The exact gradient will need to be optimized for your specific column and system.
-
Detection: Use a UV detector set to 240 nm.[11]
-
Quantification: The concentration of teicoplanin is determined as the sum of the areas of the individual component peaks (A2-1, A2-2, A2-3, A2-4, A2-5).[10] An external standard of known teicoplanin concentration is used to create a calibration curve.
-
Figure 3: Experimental workflow for media optimization to improve Teicoplanin yield.
References
- 1. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]
- 8. CN106854670B - Method for producing teicoplanin and regulating and controlling component content of teicoplanin by fermentation method - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Teicoplanin A2-4 during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Teicoplanin A2-4 during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: Teicoplanin in its lyophilized powder form is stable for up to 3 years when stored at temperatures below 25°C.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C, which ensures stability for at least 12 months.[2] The vials should be protected from heat.[1]
Q2: What is the stability of this compound once reconstituted?
A2: Reconstituted solutions of Teicoplanin should be stored under refrigeration at 5°C and are stable for 24 hours.[1] Solutions stored for longer than 24 hours should be discarded.[1] However, studies have shown that Teicoplanin diluted in a 5% dextrose solution can remain chemically stable for up to 6 days when stored at 4°C in polyvinyl chloride bags.[3][4]
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway for Teicoplanin is acid hydrolysis, which involves the sequential removal of its three sugar units, leading to the formation of pseudoaglycones and ultimately the aglycone.[5][6][7] Under certain hydrolytic conditions, the polypeptide chain of the aglycone can also be opened.[7] Another potential degradation pathway is ligand-induced dechlorination when the molecule is irradiated.[8]
Q4: Are there any known incompatibilities for Teicoplanin solutions?
A4: Yes, solutions of Teicoplanin are incompatible when directly mixed with aminoglycosides and should not be mixed prior to injection.[1][9] If co-administering, they must be administered separately.[9]
Troubleshooting Guide
Problem: I am observing a loss of potency in my this compound sample, but I have followed the recommended storage conditions. What could be the issue?
Possible Causes and Solutions:
-
Incorrect pH of the Solution: The pH of the solution can significantly impact the stability of Teicoplanin. A decrease in pH can accelerate acid hydrolysis.
-
Troubleshooting Step: Measure the pH of your reconstituted solution. The final reconstituted solution should have a pH between 7.2 and 7.8.[1] If the pH is outside this range, consider using a different diluent or buffering the solution appropriately for your experimental needs, while ensuring buffer components do not interact with the Teicoplanin.
-
-
Exposure to Light: Although not as common as hydrolysis, photolytic degradation can occur, especially in the presence of its ligand.[8]
-
Troubleshooting Step: Protect your Teicoplanin solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term experiments or storage.
-
-
Oxidative Stress: Although less documented for Teicoplanin compared to other antibiotics, oxidation can be a degradation pathway for complex molecules.
-
Troubleshooting Step: If you suspect oxidative degradation, consider purging your solutions with an inert gas like nitrogen or argon before sealing the storage container. Avoid introducing sources of metal ions, which can catalyze oxidation.
-
-
Inappropriate Diluent: The choice of diluent can affect stability.
Data Summary
Table 1: Recommended Storage Conditions for Teicoplanin
| Formulation | Storage Temperature | Duration of Stability | Source(s) |
| Lyophilized Powder | < 25°C | 3 years | [1] |
| Lyophilized Powder | -20°C | 12 months | [2] |
| Reconstituted Solution | 5°C | 24 hours | [1] |
| Reconstituted in 5% Dextrose | 4°C | 6 days | [3][4] |
| In Dialysis Fluid | 4°C | At least 42 days | [10] |
| In Dialysis Fluid | 20°C | 25 days (10% activity loss) | [10] |
| In Dialysis Fluid | 37°C | 7 days (10% activity loss) | [10] |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting flowchart for unexpected this compound degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution over time.
Materials:
-
This compound standard
-
Solution for stability testing (e.g., 5% dextrose, parenteral nutrition solution)
-
HPLC system with a PDA detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile phase: A mixture of tetrabutyl ammonium hydrogen sulfate and acetonitrile (e.g., 47:53, v/v)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in the chosen diluent. From this, prepare a series of calibration standards.
-
Sample Preparation: Prepare the this compound solution for stability testing at the desired concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, filter an aliquot of the test solution through a 0.22 µm syringe filter and analyze by HPLC to determine the initial concentration.
-
Storage: Store the remaining test solution under the desired storage conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 6 days), withdraw an aliquot of the stored solution, filter, and analyze by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase
-
Mobile Phase: Tetrabutyl ammonium hydrogen sulfate and acetonitrile (47:53, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: PDA detector, monitor appropriate wavelength for Teicoplanin
-
Injection Volume: 20 µL
-
-
Data Analysis: Quantify the concentration of this compound at each time point using the calibration curve. Calculate the percentage of the initial concentration remaining at each time point. Degradation is often considered significant if the concentration drops below 90% of the initial value.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and establishing the stability-indicating nature of analytical methods.[11]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Store at room temperature for a set period (e.g., 24 hours), protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the lyophilized powder at an elevated temperature (e.g., 105°C) for a set period (e.g., 24 hours).
-
Dissolve the heat-stressed powder in the mobile phase.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) for a set period (e.g., 8 hours).
-
Analyze by HPLC.
-
-
Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Look for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. This helps in identifying the degradation products and validating that the HPLC method can separate them from the parent compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. campus.sanofi [campus.sanofi]
- 2. mybiosource.com [mybiosource.com]
- 3. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products. | Semantic Scholar [semanticscholar.org]
- 7. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VIII. Opening of the polypeptide chain of teicoplanin aglycone under hydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicines.org.uk [medicines.org.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. biopharminternational.com [biopharminternational.com]
Improving the stability of Teicoplanin A2-4 in biological matrices for pharmacokinetic studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Teicoplanin A2-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in biological matrices during pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important for pharmacokinetic studies?
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound, including:
-
Temperature: Storage at inappropriate temperatures can lead to degradation.
-
pH: Changes in the pH of the sample can affect the chemical stability of the molecule.[1][2]
-
Enzymatic Degradation: While minor, enzymatic deacylation in the biological matrix is a potential degradation pathway.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[4]
-
Light Exposure: Although not extensively documented for Teicoplanin specifically, light sensitivity is a common issue for complex molecules and should be considered.
Q3: What are the recommended storage conditions for plasma and serum samples containing this compound?
To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes stability data for the Teicoplanin complex, which is indicative of the stability of its components.
| Storage Condition | Matrix | Duration of Stability | Reference(s) |
| Room Temperature | Plasma/Serum | Up to 24 hours | [5] |
| 2-8°C (Refrigerated) | Plasma/Serum | Up to 7 days | [4] |
| -20°C | Plasma/Serum | At least 14 days | [6] |
| -80°C | Plasma | Long-term stability | [7] |
Note: For long-term storage, -80°C is highly recommended to minimize degradation. It is also advisable to minimize the number of freeze-thaw cycles the samples undergo.[4][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | 1. Degradation during sample collection/handling: Improper anticoagulant, delayed processing. 2. Degradation during storage: Incorrect temperature, repeated freeze-thaw cycles. 3. Inefficient extraction: Suboptimal protein precipitation or solid-phase extraction (SPE) conditions. | 1. Use K3EDTA as the anticoagulant and process blood samples immediately (centrifuge to separate plasma).[7] 2. Store samples at -80°C for long-term storage and minimize freeze-thaw cycles.[7] 3. Optimize the protein precipitation method (e.g., using acetonitrile) or develop a robust SPE protocol.[7] |
| Inconsistent or variable results between replicates | 1. Incomplete protein precipitation. 2. Matrix effects in LC-MS/MS analysis. 3. Pipetting errors. | 1. Ensure thorough vortexing after adding the precipitation solvent and adequate centrifugation.[4] 2. Use a stable isotope-labeled internal standard to compensate for matrix effects. Perform a matrix effect evaluation during method validation. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Presence of unexpected peaks in the chromatogram | 1. Degradation products: Acid hydrolysis or other chemical degradation.[8] 2. Interference from the biological matrix. 3. Contamination from collection tubes or reagents. | 1. Review sample handling and storage procedures to minimize degradation. Acidic conditions should be carefully controlled. 2. Optimize the chromatographic method to improve the separation of the analyte from interfering peaks. 3. Use high-purity reagents and test different types of collection tubes for potential leachables. |
| Peak tailing or poor peak shape in chromatography | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. | 1. Dilute the sample or inject a smaller volume. 2. Use a column with a different stationary phase or add a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. It is essential to validate the method in your laboratory according to regulatory guidelines.
1. Sample Collection and Processing:
-
Collect whole blood in tubes containing K3EDTA as the anticoagulant.
-
Centrifuge the blood samples at 3500 rpm for 10 minutes immediately after collection to separate the plasma.[7]
-
Transfer the plasma into labeled polypropylene tubes.
-
If not analyzed immediately, store the plasma samples at -80°C.[7]
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Teicoplanin in a suitable solvent (e.g., water or methanol).
-
Prepare calibration standards and QCs by spiking known concentrations of the Teicoplanin stock solution into drug-free human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., Vancomycin).[7]
-
Add 500 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.[7]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition for this compound (e.g., m/z 968.8 -> [specific product ion]).[9]
-
Internal Standard: Monitor the appropriate MRM transition for the chosen internal standard.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Factors influencing the accuracy of pharmacokinetic data.
References
- 1. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic deacylation of teicoplanin followed by reductive alkylation: synthesis and antibacterial activity of new glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. idcmjournal.org [idcmjournal.org]
- 8. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doc.rero.ch [doc.rero.ch]
Validation & Comparative
A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Teicoplanin A2-4
For researchers, scientists, and drug development professionals, the accurate quantification of antibiotic compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Teicoplanin A2-4, a key component of the glycopeptide antibiotic teicoplanin.
Teicoplanin is a complex mixture of five major components, designated A2-1 through A2-5, and a more polar component, A3-1.[1][2] The A2 group is distinguished by different fatty acid side chains. Accurate determination of the individual components, such as A2-4, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[2][3][4][5] This guide outlines the experimental protocols and presents a comparative summary of the performance data for both HPLC and LC-MS/MS methodologies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely available technique for the quantification of teicoplanin.
Sample Preparation: A stock solution of teicoplanin is prepared and diluted with the mobile phase to create working standard solutions at concentrations ranging from 70 to 120 µg/mL.[1] For analysis of lyophilized powder for injection, the formulation is reconstituted and diluted to fall within the calibration range.
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm particle size).[1][6]
-
Mobile Phase: An isocratic mixture of acetonitrile and methanol (50:50, v/v).[1][6]
-
Injection Volume: Not specified in the provided results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced sensitivity and selectivity, making it particularly suitable for bioanalytical applications where lower detection limits are required.
Sample Preparation: For the analysis of total teicoplanin in human serum, 50 µL of the serum sample is mixed with 50 µL of water and 150 µL of an internal standard solution.[5] The mixture is then vortexed and centrifuged. The supernatant is diluted 1:1 with the initial mobile phase (eluent A), vortexed, and centrifuged again before injection.[5]
Chromatographic Conditions:
-
Column: C18 column (50.0 mm x 3.0 mm, 2.7 µm particle size).[3][7]
-
Mobile Phase: Gradient elution is commonly employed, though specific gradients were not detailed in the search results.
-
Internal Standard: Vancomycin hydrochloride has been used as an internal standard.[3][7]
Mass Spectrometry Conditions:
-
Detection: The specific precursor and product ions for this compound and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. For instance, for this compound and A2-5, the doubly charged ion at m/z 968.78412 has been used for quantification.[8]
Performance Data Comparison
The following table summarizes the key validation parameters for both HPLC and LC-MS/MS methods based on published data. It is important to note that the linearity ranges and limits of detection can vary based on the specific instrument and experimental conditions.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 70 - 120 µg/mL[1] | 1.56 - 100 mg/L (total teicoplanin)[3][7] |
| Correlation Coefficient (r²) | 0.999[1] | Not explicitly stated for A2-4, but methods show good linearity. |
| Precision (RSD%) | Intra-day: 1.3 - 2.39%[1] | < 6.9%[8][9] |
| Accuracy (% Recovery) | 102.31%[1] | 99.6% - 109%[8][9] |
| Limit of Detection (LOD) | Not explicitly stated. | 0.33 mg/L (total teicoplanin)[3][7] |
| Limit of Quantification (LOQ) | Not explicitly stated. | 1.00 mg/L (total teicoplanin)[3][7] |
Method Comparison
HPLC-UV is a cost-effective and reliable method suitable for routine quality control of pharmaceutical preparations where the concentration of teicoplanin is relatively high.[1][6] The method demonstrates good linearity, precision, and accuracy within its validated range.[1] However, its sensitivity may be insufficient for applications requiring the measurement of low concentrations of teicoplanin, such as in biological matrices for pharmacokinetic studies.
LC-MS/MS provides significantly higher sensitivity and selectivity, allowing for lower limits of detection and quantification.[3][7] This makes it the method of choice for bioanalytical applications, including therapeutic drug monitoring in patient samples.[3][4][5][7] The ability to use an internal standard and the specificity of mass detection minimize matrix effects and interferences, leading to more accurate and precise results at low concentrations.[3][7] While more expensive to implement and operate, the superior performance of LC-MS/MS is indispensable for clinical and research applications demanding high sensitivity.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and LC-MS/MS.
Caption: Workflow for Cross-Validation of HPLC and LC-MS/MS Methods.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. academic.oup.com [academic.oup.com]
- 3. idcmjournal.org [idcmjournal.org]
- 4. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.rero.ch [doc.rero.ch]
- 9. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Teicoplanin A2-4 and Vancomycin Against MRSA: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Teicoplanin A2-4 and Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), supported by experimental data.
Executive Summary
Teicoplanin and Vancomycin are both glycopeptide antibiotics that represent a critical line of defense against serious Gram-positive infections, including those caused by MRSA.[1] Both drugs function by inhibiting bacterial cell wall synthesis.[2][3] While their core mechanism is similar, differences in their chemical structures lead to variations in their pharmacokinetic profiles, clinical efficacy, and safety.
This guide summarizes key in vitro and in vivo comparative data. In general, both antibiotics demonstrate comparable efficacy in treating MRSA infections.[4][5] However, some studies suggest a lower incidence of adverse effects, particularly nephrotoxicity, with Teicoplanin.[4]
Mechanism of Action
Both Teicoplanin and Vancomycin disrupt the synthesis of the bacterial cell wall in Gram-positive bacteria. They achieve this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[2][3] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Caption: Mechanism of action of Teicoplanin and Vancomycin.
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The following table summarizes MIC data for Teicoplanin and Vancomycin against MRSA isolates from various studies.
| Study (Year) | Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Song et al. (2021)[6] | Teicoplanin | 0.125 - 4 | 0.25 | 1 |
| Vancomycin | 0.25 - 2 | 0.5 | 1 | |
| Chen et al. (1996)[7] | Teicoplanin | 0.5 - 4 | - | 2.0 |
| Vancomycin | 0.5 - 2 | - | 2.0 |
Time-Kill Assays
Time-kill assays provide insights into the pharmacodynamic properties of antibiotics, demonstrating the rate and extent of bacterial killing over time.
| Time (hours) | Teicoplanin (20 mg/L) | Vancomycin (40 mg/L) |
| 0 | 6.5 | 6.5 |
| 2 | 5.8 | 5.5 |
| 4 | 4.5 | 4.2 |
| 6 | 3.2 | 3.0 |
| 24 | <2 | <2 |
Data extrapolated from graphical representation in a study by Entenza et al.
In Vivo Efficacy
Animal models are crucial for evaluating the efficacy of antibiotics in a physiological setting. The following table summarizes the results from a study using a rat model of MRSA graft infection.
| Treatment Group | Bacterial Load (CFU/cm²) |
| Untreated Control | 5.7 x 10⁴ |
| Vancomycin | Less than untreated |
| Teicoplanin | No bacterial growth |
Data from a study by Ozyazici et al. (2015)[8]
Another study in an experimental rabbit model of MRSA keratitis showed comparable efficacy between the two drugs.
| Treatment Group | Bacterial Load (log₁₀ CFU/g) |
| Untreated Control | 7.83 ± 0.71 |
| Vancomycin | 6.40 ± 0.69 |
| Teicoplanin | 6.31 ± 0.75 |
Data from a study by Gungor et al. (2021)[9]
Clinical Efficacy and Safety
A meta-analysis of randomized controlled trials provides a high-level overview of the comparative clinical efficacy and safety of Teicoplanin and Vancomycin.
| Outcome | Risk Ratio (Teicoplanin vs. Vancomycin) | 95% Confidence Interval | P-value |
| Clinical Cure Rate | 0.94 | 0.74 - 1.19 | 0.60 |
| Microbiological Cure Rate | 0.99 | 0.91 - 1.07 | 0.74 |
| Adverse Event Rate | 0.86 | 0.40 - 1.84 | 0.70 |
Data from a meta-analysis by Li et al. (2014)[5]
A separate meta-analysis found that while efficacy was similar, Teicoplanin was associated with a lower rate of adverse events, including nephrotoxicity.
Experimental Protocols
MIC Determination (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antibiotic. The following is a general workflow based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
Time-kill assays assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Caption: General workflow for a time-kill assay.
Animal Model of Infection
Animal models are used to study the in vivo efficacy of antimicrobial agents. The following is a simplified workflow for a rodent model of MRSA infection.
Caption: Workflow for an in vivo MRSA infection model.
Conclusion
Both this compound and Vancomycin are effective in vitro and in vivo against MRSA. Clinical data suggests comparable efficacy, with a potential safety advantage for Teicoplanin concerning nephrotoxicity. The choice between these two agents may depend on patient-specific factors, local resistance patterns, and considerations of adverse effect profiles. Further research, particularly well-designed clinical trials, will continue to refine our understanding of the optimal use of these important antibiotics in the management of MRSA infections.
References
- 1. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Effect of human serum on killing activity of vancomycin and teicoplanin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Linezolid, Teicoplanin, and Vancomycin in Prevention of an Experimental Polytetrafluoroethylene Graft Infection Model caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of teicoplanin and vancomycin on experimental methicillin-resistant staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of the In Vitro Activity of Teicoplanin A2 Components
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an overview of the known in vitro activity of the Teicoplanin A2 complex, details the standardized experimental protocols for conducting a comparative analysis of the individual components, and includes visualizations of the antibiotic's mechanism of action and the experimental workflow for determining antimicrobial susceptibility.
Comparative In Vitro Activity of Teicoplanin A2 Components
A comprehensive, publicly available dataset directly comparing the Minimum Inhibitory Concentrations (MICs) of the five purified Teicoplanin A2 components against a panel of Gram-positive bacteria could not be located. The prevailing understanding is that all A2 components contribute to the overall potent anti-Gram-positive activity of teicoplanin. However, there is evidence to suggest that the differing lipophilicity of the fatty acid side chains among the A2 components could lead to variations in their activity against specific strains.
The Teicoplanin A2 complex as a whole demonstrates excellent in vitro activity against a wide range of clinically significant Gram-positive pathogens, including:
-
Staphylococcus aureus (including methicillin-resistant strains, MRSA)
-
Coagulase-negative staphylococci (e.g., Staphylococcus epidermidis)
-
Enterococcus species
-
Streptococcus pneumoniae
-
Other Streptococcus species
-
Clostridium difficile
The lack of specific comparative data highlights a research gap that, if filled, could inform the development of teicoplanin-based therapies and the quality control of teicoplanin manufacturing.
Experimental Protocols
A definitive head-to-head comparison of the in vitro activity of the Teicoplanin A2 components would necessitate the following experimental procedures:
Isolation and Purification of Teicoplanin A2 Components
The individual A2 components must first be separated from the teicoplanin complex.
-
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this separation.
-
Stationary Phase: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to resolve the individual components based on their differing hydrophobicity.
-
Detection and Collection: A UV detector is used to monitor the elution of the components, and fractions corresponding to each A2 peak are collected.
-
Purity Assessment: The purity of the isolated components should be confirmed using analytical HPLC.
Antimicrobial Susceptibility Testing
The in vitro activity of each purified component is quantified by determining its Minimum Inhibitory Concentration (MIC).
-
Methodology: The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including both reference strains (e.g., from the American Type Culture Collection - ATCC) and clinical isolates, should be used.
-
Procedure:
-
Two-fold serial dilutions of each purified Teicoplanin A2 component are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
A standardized inoculum of each bacterial strain (approximately 5 x 10^5 colony-forming units per milliliter) is added to each well.
-
Appropriate growth and sterility controls are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualized Signaling Pathways and Experimental Workflows
Teicoplanin's Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.
Caption: Teicoplanin A2 inhibits bacterial cell wall synthesis.
Experimental Workflow for MIC Determination
The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration of the Teicoplanin A2 components.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
A Comparative Guide to Validating the Mechanism of Action of Teicoplanin A2-4 with Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Teicoplanin A2-4, a major component of the teicoplanin antibiotic complex.[1][2] By leveraging resistant bacterial strains, researchers can confirm its specific molecular target. This document outlines the established mechanism, presents comparative performance data against susceptible and resistant bacteria, details essential experimental protocols, and provides visual workflows to guide the validation process.
Teicoplanin is a glycopeptide antibiotic that demonstrates potent bactericidal activity against a range of Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[3][4][5] Its efficacy stems from a precise interaction with the bacterial cell wall synthesis machinery.
Mechanism of Action and Resistance
Teicoplanin's primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[3][6][7] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors used to build the peptidoglycan layer.[8] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization and cross-linking of the cell wall, ultimately leading to cell lysis and death.[3]
The most significant mechanism of resistance to teicoplanin involves the alteration of this very target. In resistant strains, particularly vancomycin-resistant enterococci (VRE), the terminal D-Ala of the peptidoglycan precursor is replaced with D-lactate (D-Lac).[3][9][10] This substitution, often mediated by the vanA gene cluster, reduces the binding affinity of glycopeptide antibiotics like teicoplanin by orders of magnitude, rendering the drug ineffective.[9][10] Validating this differential activity is key to confirming the mechanism of action.
Comparative Performance Data
The differential activity of Teicoplanin against susceptible and resistant strains is evident in the minimum inhibitory concentration (MIC) values. A significantly higher MIC is required to inhibit the growth of resistant strains, which directly supports the target-alteration mechanism of resistance.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Teicoplanin
| Bacterial Species | Resistance Phenotype | Teicoplanin MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.06 - 2.0 | [11] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.06 - ≥128 | [11] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.01 - 1.0 | [5] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE, VanA) | >2 | [9][12] |
| Enterococcus spp. | Vancomycin-Resistant (VRE, VanB) | ≤2 | [12] |
| Clostridioides difficile | Not Applicable | 0.06 - 0.5 |[11] |
Note: MIC values can vary based on testing methodology and specific isolates.
When compared to other antibiotics for treating resistant infections, teicoplanin's efficacy is comparable to vancomycin, though newer agents like linezolid may show superior outcomes in specific scenarios such as VRE infections or MRSA pneumonia.[13][14]
Table 2: Comparative Clinical Efficacy Against Gram-Positive Infections
| Antibiotic | Comparator | Infection Type | Clinical Success Rate | Reference |
|---|---|---|---|---|
| Teicoplanin | Vancomycin | Various Gram-Positive Infections | Comparable efficacy shown in meta-analysis | [13] |
| Teicoplanin | Linezolid | Gram-Positive Infections (Overall) | 87.6% | [14] |
| Linezolid | Teicoplanin | Gram-Positive Infections (Overall) | 95.5% | [14] |
| Teicoplanin | Linezolid | MRSA Pneumonia (Microbiological Eradication) | 72.7% | [14] |
| Linezolid | Teicoplanin | MRSA Pneumonia (Microbiological Eradication) | 100% |[14] |
Experimental Protocols for Mechanism of Action Validation
To experimentally validate this compound's mechanism of action, a workflow comparing its activity against well-characterized susceptible and resistant bacterial strains is essential. The following protocols for MIC determination and time-kill assays are fundamental to this process.
Minimum Inhibitory Concentration (MIC) Determination Protocol
This protocol uses the broth microdilution method to quantify the minimum concentration of this compound required to inhibit the visible growth of the selected bacterial strains.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of susceptible and resistant strains (e.g., S. aureus ATCC 29213 as a control, a clinical MRSA isolate, and a vanA-positive E. faecalis isolate)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader or spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in CAMHB across the columns of the 96-well plate to cover a clinically relevant concentration range (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.[16]
-
A valid test requires robust growth in the positive control well and no growth in the sterility control well.
-
Time-Kill Kinetic Assay Protocol
This assay assesses the rate of bactericidal activity of this compound against the selected strains over time.[17]
Materials:
-
Materials from the MIC assay
-
Sterile flasks or tubes for culture
-
Incubator shaker
-
Sterile PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar) for colony counting
Procedure:
-
Inoculum Preparation:
-
Grow the test strains in CAMHB to the early- or mid-logarithmic phase (matching a 0.5 McFarland standard).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks containing the bacterial suspension and this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC for the susceptible strain. Use the same absolute concentrations for the resistant strain to demonstrate the lack of effect.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile cold PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on plates that yield 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18] The results should show this reduction for the susceptible strain but not for the resistant strain.
-
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 4. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teicoplanin - Wikipedia [en.wikipedia.org]
- 12. medicines.org.uk [medicines.org.uk]
- 13. The comparative efficacy and safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 16. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 17. DSpace [helda.helsinki.fi]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actascientific.com [actascientific.com]
Comparative Pharmacokinetic Profiling of Teicoplanin A2-4 and Other Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of key glycopeptide antibiotics, including Teicoplanin A2-4, Vancomycin, Dalbavancin, and Oritavancin. The information is supported by experimental data to aid in research and development decisions.
Introduction to Glycopeptide Antibiotics
Glycopeptide antibiotics are a critical class of drugs for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). They function by inhibiting the synthesis of the bacterial cell wall.[1][2] While their mechanism of action is similar, their pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes them—differ significantly. These differences, particularly in half-life and protein binding, have profound implications for dosing frequency, tissue penetration, and clinical utility.[3][4] Teicoplanin itself is a mixture of several components, A2-1 to A2-5, which differ by their fatty acid side chains, and a hydrolysis product, A3-1.[5][6] This guide focuses on the comparative pharmacokinetics of this compound and its counterparts.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of glycopeptides determine their dosing schedules and suitability for treating different types of infections. The following table summarizes key data for Teicoplanin, Vancomycin, and the newer long-acting lipoglycopeptides, Dalbavancin and Oritavancin.
| Parameter | Teicoplanin | Vancomycin | Dalbavancin | Oritavancin |
| Terminal Half-life (t½) | 70–168 hours[1][4][7] | 4–12 hours[1][8][9] | ~204–346 hours (8.5-14.4 days)[10][11] | ~245–393 hours (10-16 days)[12][13][14] |
| Protein Binding | ~90%[6][7][8] | ~55% (reports vary 10-55%)[8][9] | ~93%[10][15] | ~85-90%[12][16] |
| Volume of Distribution (Vd) | 0.9–1.6 L/kg[7][17] | 0.4–1.0 L/kg[9][18] | >10 L (steady-state ~16 L)[15][19] | ~1 L/kg[12][16] |
| Systemic Clearance (CL) | ~11-15 mL/h/kg[7][20] | Increased in septic shock patients | ~0.05 L/h[19][21] | ~0.445 L/h[13] |
| Primary Route of Elimination | Renal (largely unchanged)[7][17] | Renal (glomerular filtration)[22] | Renal (~45%) and non-renal[15] | Slow excretion, not metabolized |
| Dosing Frequency | Once daily[5][23] | Multiple times daily[5] | Once weekly or single dose[15][24] | Single dose[12][16] |
Experimental Protocols and Methodologies
The determination of pharmacokinetic parameters for glycopeptides involves rigorous clinical and analytical methods.
Study Design and Execution
Pharmacokinetic profiles are typically established through Phase I clinical trials involving healthy volunteers, followed by studies in patient populations.[11][25] These are often open-label studies where subjects receive a single intravenous dose or multiple doses of the drug.[25][26] For drugs like Dalbavancin and Oritavancin, their long half-lives necessitate extended observation periods to accurately characterize the terminal elimination phase.[11][12]
Sample Collection and Processing
To characterize the drug's concentration-time profile, serial blood samples are collected at predefined intervals after drug administration. Urine is also collected to assess renal clearance.[21][27] For studies investigating tissue penetration, specialized techniques such as microdialysis or the analysis of skin blister fluid are employed.[27][28] Blood samples are processed to obtain plasma or serum, which is then stored, typically at low temperatures (-20°C to -80°C), until analysis.
Bioanalytical Quantification
The gold standard for quantifying glycopeptide concentrations in biological matrices (plasma, urine, tissue fluid) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[2][29] This method offers high sensitivity and specificity, allowing for accurate measurement of the parent drug and any potential metabolites. The process involves:
-
Sample Preparation: Extraction of the drug from the biological matrix, often using protein precipitation or solid-phase extraction.
-
Chromatographic Separation: An HPLC system separates the analyte of interest from other components in the sample.
-
Mass Spectrometric Detection: A mass spectrometer detects and quantifies the drug based on its unique mass-to-charge ratio.
Pharmacokinetic Modeling and Analysis
The collected concentration-time data are analyzed using specialized software (e.g., NONMEM).[30] The data are typically fitted to a multi-compartment model (often two or three compartments) to describe the distribution and elimination phases of the drug.[25][29] This analysis yields the key pharmacokinetic parameters listed in the table above, such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the standard workflow for a clinical pharmacokinetic study of a glycopeptide antibiotic.
Mechanism and Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship
This diagram illustrates how a glycopeptide's pharmacokinetic properties relate to its mechanism of action at the site of infection. The efficacy of these antibiotics is often linked to the ratio of the Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC).
References
- 1. nbinno.com [nbinno.com]
- 2. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of glycopeptide antibiotics, and the influence of teicoplanin on granulocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [A comparative microbiological and pharmacokinetic activity of vancomycin and teicoplanin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. unmc.edu [unmc.edu]
- 11. Extended-Duration Dosing and Distribution of Dalbavancin into Bone and Articular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of oritavancin and its potential in the treatment of acute bacterial skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oritavancin Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of teicoplanin [pubmed.ncbi.nlm.nih.gov]
- 18. vancopk.com [vancopk.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cursotdmsalamanca.es [cursotdmsalamanca.es]
- 23. Comparative pharmacokinetics of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Oritavancin population pharmacokinetics in healthy subjects and patients with complicated skin and skin structure infections or bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of Oritavancin in Plasma and Skin Blister Fluid following Administration of a 200-Milligram Dose for 3 Days or a Single 800-Milligram Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Multidose Dalbavancin Population Pharmacokinetic Analysis for Prolonged Target Attainment in Patients Requiring Long-Term Treatment [mdpi.com]
Assessing the nephrotoxicity of Teicoplanin A2-4 in comparison to Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nephrotoxic potential of Teicoplanin and Vancomycin, two glycopeptide antibiotics crucial in treating severe Gram-positive bacterial infections. While both are effective, their safety profiles, particularly concerning renal adverse events, present a key differentiator in clinical decision-making. This document synthesizes experimental data and mechanistic insights to offer a clear perspective on their comparative nephrotoxicity.
Executive Summary
Multiple meta-analyses and clinical studies consistently demonstrate that Teicoplanin is associated with a significantly lower risk of nephrotoxicity compared to Vancomycin.[1][2][3][4][5] This difference is observed even when Vancomycin serum levels are monitored and in patients concurrently receiving other potentially nephrotoxic agents like aminoglycosides.[1][6] The primary mechanism of Vancomycin-induced kidney injury is believed to be oxidative stress leading to damage of the renal proximal tubule cells.[7][8][9] While the precise molecular mechanism for Teicoplanin's lower nephrotoxicity is not as extensively detailed in the available literature, the clinical evidence strongly supports its superior renal safety profile.
Quantitative Comparison of Nephrotoxicity
The following tables summarize key quantitative data from comparative studies, highlighting the differential impact of Teicoplanin and Vancomycin on renal function.
Table 1: Incidence of Nephrotoxicity in Comparative Trials
| Study/Meta-Analysis | Teicoplanin Nephrotoxicity Rate | Vancomycin Nephrotoxicity Rate | Relative Risk (RR) [95% CI] for Teicoplanin | Key Findings |
| Cavalcanti et al. (2010)[4][5] | 0.66 [0.48 - 0.90] | A meta-analysis of 24 studies (2,610 patients) showed a significant reduction in nephrotoxicity with Teicoplanin. | ||
| Devasenapathy et al. (2014)[3] | 0.44 [0.32 - 0.61] | A meta-analysis of 24 trials showed a significantly lower risk of nephrotoxicity with Teicoplanin. | ||
| Wood (2000)[2] | 4.8% | 10.7% | A meta-analysis of comparative trials showed a significantly lower incidence of nephrotoxicity with Teicoplanin. | |
| Rao et al. (1995)[10] | 1/26 patients | 5/28 patients | A prospective, randomized study showed a lower incidence of nephrotoxicity with Teicoplanin. | |
| Smith et al. (1994)[11] | 2/25 patients | 10/25 patients | A prospective, randomized, double-blind study showed nephrotoxicity was observed more frequently in the Vancomycin group. |
Table 2: Nephrotoxicity in the Presence of Concomitant Nephrotoxic Agents
| Study | Concomitant Agent | Teicoplanin Nephrotoxicity | Vancomycin Nephrotoxicity | Key Findings |
| Cavalcanti et al. (2010)[1][4] | Aminoglycosides | RR: 0.51 [0.30 - 0.88] | Teicoplanin reduced the risk of nephrotoxicity in patients also receiving aminoglycosides. | |
| Smith et al. (1994)[11][12] | Cyclosporin A | No significant deterioration | Significant deterioration (P = 0.02) | Concurrent use of Vancomycin and Cyclosporin A led to a significant deterioration of renal function, which was not observed with Teicoplanin. |
| Huang et al. (2007)[13] | Aminoglycosides | 0.0% | 25.0% | Combined use of Vancomycin and aminoglycosides showed a higher incidence of nephrotoxicity compared to the combined use of Teicoplanin and aminoglycosides. |
Mechanistic Insights into Nephrotoxicity
The proposed mechanisms underlying the nephrotoxicity of Vancomycin primarily revolve around its effects on the proximal renal tubules.
Vancomycin-Induced Nephrotoxicity Pathway
Vancomycin is cleared by the kidneys and can accumulate in the proximal tubular epithelial cells.[14] This accumulation is thought to trigger a cascade of events leading to cellular injury:
-
Oxidative Stress: The most well-supported mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][8] This leads to damage to cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to decreased ATP production and further cellular damage.
-
Inflammation and Immune Response: Vancomycin can induce an inflammatory response and, in some cases, lead to acute interstitial nephritis, an immune-mediated reaction.[15]
-
Apoptosis: The culmination of these cellular stresses can trigger programmed cell death (apoptosis) in the renal tubular cells.
Caption: Proposed signaling pathway for Vancomycin-induced nephrotoxicity.
Teicoplanin's Renal Profile
While Teicoplanin is also a glycopeptide antibiotic, its lower propensity for causing kidney damage suggests a different interaction with renal tubular cells. The exact molecular reasons for this are not as clearly elucidated as for Vancomycin. However, it is hypothesized that Teicoplanin may induce less oxidative stress or have a different cellular uptake and accumulation profile within the kidneys.[9] One study in rats did show that Teicoplanin can accumulate in the kidneys and that higher doses can lead to increased excretion of tubular cells, indicating some potential for nephrotoxicity, though this appears to be significantly less pronounced than with Vancomycin in clinical settings.[16]
Experimental Methodologies
The findings presented in this guide are based on various experimental designs, primarily clinical trials and meta-analyses.
Clinical Trial Design for Comparative Nephrotoxicity Assessment
A common experimental workflow for comparing the nephrotoxicity of Teicoplanin and Vancomycin in a clinical setting is as follows:
-
Patient Recruitment: Patients with suspected or proven severe Gram-positive infections are enrolled. Key inclusion criteria often involve normal baseline renal function.
-
Randomization: Patients are randomly assigned to receive either Teicoplanin or Vancomycin. The dosing regimens are standardized, with Vancomycin doses often adjusted based on serum trough concentrations.
-
Treatment and Monitoring: Patients are treated for a specified duration. Renal function is closely monitored throughout the treatment period by measuring serum creatinine and calculating creatinine clearance.
-
Data Collection: Data on demographics, baseline clinical characteristics, concomitant medications, and adverse events are collected.
-
Endpoint Assessment: The primary endpoint is typically the incidence of nephrotoxicity, often defined as a significant increase in serum creatinine (e.g., a 50% increase from baseline) or a decrease in creatinine clearance.
-
Statistical Analysis: The incidence of nephrotoxicity and other adverse events are compared between the two treatment groups to determine statistical significance.
References
- 1. Cochrane meta-analysis: teicoplanin versus vancomycin for proven or suspected infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Teicoplanin versus vancomycin for proven or suspected infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Gene Expression Analysis Reveals New Possible Mechanisms of Vancomycin-Induced Nephrotoxicity and Identifies Gene Markers Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nephrotoxicity of concomitant piperacillin/tazobactam and teicoplanin compared with monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teicoplanin vs. vancomycin for the treatment of serious infections: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind comparison of teicoplanin versus vancomycin in febrile neutropenic patients receiving concomitant tobramycin and piperacillin: effect on cyclosporin A-associated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-blind comparison of teicoplanin versus vancomycin in febrile neutropenic patients receiving concomitant tobramycin and piperacillin: effect on cyclosporin A-associated nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vancomycin-Associated Acute Kidney Injury: A Narrative Review from Pathophysiology to Clinical Application [mdpi.com]
- 15. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 16. Teicoplanin: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of new Teicoplanin A2-4 analogs against the parent compound
In the ongoing battle against antimicrobial resistance, the modification of existing antibiotics offers a promising strategy to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of the performance of new Teicoplanin A2-4 analogs against the parent compound, focusing on their antibacterial activity. Teicoplanin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall, a mechanism shared by its analogs.[1] Modifications to the teicoplanin structure, particularly at the carboxyl group to form amides or by introducing lipophilic side chains, have been explored to broaden its spectrum and improve its potency.[2][3][4]
Performance Benchmark: Minimum Inhibitory Concentration (MIC)
The primary metric for evaluating the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While comprehensive head-to-head comparative data for a wide range of new this compound analogs against the parent compound is limited in publicly available literature, existing studies indicate a significant enhancement in antibacterial activity for certain modifications.
Positively charged amide derivatives of Teicoplanin A2 have demonstrated markedly improved activity against coagulase-negative staphylococci compared to the parent teicoplanin.[2] Furthermore, some basic amide derivatives have shown enhanced in vivo and in vitro activity against Gram-negative bacteria, a notable improvement as teicoplanin is typically ineffective against such strains.[3] Similarly, the introduction of lipophilic side chains has been shown to confer potent activity against a variety of Gram-positive bacteria, including resistant strains.[5]
Below is a summary of available MIC data for Teicoplanin and some of its derivatives. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound/Analog | Organism | MIC Range (µg/mL) |
| Teicoplanin (Parent Compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5[6] |
| Coagulase-Negative Staphylococci | Generally higher than for S. aureus | |
| Enterococcus faecalis | 4 to 40 times lower than vancomycin | |
| Basic Amide Derivatives of Teicoplanin A2 | Coagulase-Negative Staphylococci | Markedly more active than parent teicoplanin[2] |
| Basic Amides of Teicoplanin Aglycon (TD) | Escherichia coli (in vivo) | Effective in mouse septicemia models[3] |
| Octapeptide Derivatives of Teicoplanin A2-2 | Staphylococcus epidermidis & S. haemolyticus (high Teicoplanin MIC) | Better activity than the parent compound |
| Lipophilic Teicoplanin Derivatives | Gram-Positive Bacteria | Potent activity observed[4][5] |
Experimental Protocols
The following sections detail the general methodologies employed in the synthesis and evaluation of this compound analogs.
Synthesis of this compound Amide Derivatives
The synthesis of amide derivatives of Teicoplanin A2 typically involves the condensation of the carboxyl group of the parent antibiotic with various amines.
General Procedure:
-
Activation of the Carboxyl Group: The carboxyl function of Teicoplanin A2 is activated to facilitate amide bond formation. This can be achieved using standard coupling agents.
-
Coupling Reaction: The activated teicoplanin is then reacted with the desired amine (e.g., linear or branched polyamines) in a suitable organic solvent.[3]
-
Purification: The resulting amide derivative is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the final product.[2]
For a more detailed understanding of a potential synthetic workflow, a generalized diagram is provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a bioassay for determining the potency of Teicoplanin A2-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the potency of Teicoplanin A2-4, a key active component of the glycopeptide antibiotic Teicoplanin. We will delve into the validation of a traditional microbiological bioassay and compare its performance with modern chromatographic and immunoassay techniques. This objective analysis is supported by experimental data to aid in the selection of the most appropriate method for your research and development needs.
Introduction to Teicoplanin and the Importance of Potency Testing
Teicoplanin is a complex glycopeptide antibiotic produced by Actinoplanes teichomyceticus. It is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Teicoplanin is a mixture of several related molecules, with the A2 group being the most abundant and clinically relevant. The A2 group is further composed of five major components: A2-1, A2-2, A2-3, A2-4, and A2-5. Accurate determination of the potency of these individual components, such as this compound, is crucial for ensuring the quality, efficacy, and safety of teicoplanin drug products.
The primary mechanism of action of Teicoplanin involves the inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for the formation of the rigid peptidoglycan layer. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Signaling Pathway: Teicoplanin's Mechanism of Action
Caption: Mechanism of action of this compound.
Comparison of Potency Determination Methods
The potency of this compound can be determined by several analytical methods, each with its own advantages and limitations. The primary methods discussed in this guide are:
-
Microbiological Agar Diffusion Bioassay: A functional assay that measures the biological activity of the antibiotic.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly specific and sensitive physicochemical method.
-
Immunoassays (e.g., FPIA, QMS): Methods based on antigen-antibody recognition.
The following sections provide a detailed comparison of these methods, including their experimental protocols and performance data.
Experimental Workflow Diagrams
Unveiling Synergistic Power: Teicoplanin A2-4 in Combination with Beta-Lactams and Aminoglycosides
For Immediate Release
A comprehensive analysis of existing in-vitro studies reveals significant synergistic activity when Teicoplanin A2-4, a major component of the teicoplanin complex, is combined with beta-lactam or aminoglycoside antibiotics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these synergistic interactions, supported by experimental data, to inform future research and development of effective antibiotic combination therapies against challenging Gram-positive pathogens.
Teicoplanin, a glycopeptide antibiotic, demonstrates a potent bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its combination with other classes of antibiotics has been shown to enhance its efficacy, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This guide focuses on the synergistic potential of this compound with two major classes of antibiotics: beta-lactams and aminoglycosides.
Comparative Analysis of Synergistic Activity
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A FIC index of ≤ 0.5 is indicative of synergy, while values between >0.5 and 4 suggest an additive or indifferent effect, and values >4 indicate antagonism.[3][4]
This compound and Beta-Lactams
Studies have consistently demonstrated a high degree of synergy when teicoplanin is combined with various beta-lactam antibiotics against MRSA. This synergistic relationship is particularly noteworthy as beta-lactams alone are ineffective against MRSA. The proposed mechanism for this synergy involves the beta-lactam interfering with penicillin-binding proteins (PBPs), which may enhance teicoplanin's access to its target site in the bacterial cell wall.
| Target Organism | Beta-Lactam Agent | FIC Index (Mean) | Percentage of Synergy | Reference |
| MRSA | Panipenem (PAPM) | 0.1259 | 100% | [2] |
| MRSA | Cefmetazole (CMZ) | 0.1995 | 100% | [2] |
| MRSA | Flomoxef (FMOX) | 0.2019 | 99.1% | [2] |
| MRSA | Cefepime (CFPM) | 0.3257 | 88.1% | [2] |
| MRSA | Imipenem | 0.113 | - | [1] |
| MRSA | Meropenem | 0.163 | - | [1] |
| S. aureus | Meropenem | - | 60-80% (Synergy or Additivity) | [5] |
| S. aureus | Ciprofloxacin | - | 60-80% (Synergy or Additivity) | [5] |
Note: The data presented is for the teicoplanin complex, of which this compound is a major, active component.
This compound and Aminoglycosides
The combination of teicoplanin and aminoglycosides has shown synergistic effects against Enterococcus species, which are known for their intrinsic and acquired resistance to many antibiotics. The mechanism of synergy is thought to involve the inhibition of cell wall synthesis by teicoplanin, which in turn facilitates the intracellular uptake of the aminoglycoside to its ribosomal target.[6]
| Target Organism | Aminoglycoside Agent | Observation | Reference |
| Enterococcus faecalis | Gentamicin | Synergy present in all 7 strains tested (Time-kill assay) | [7] |
| Enterococcus faecalis | Streptomycin | Synergy achieved with higher concentrations of vancomycin and streptomycin against strains with vancomycin MIC up to 64 mg/l. All combinations of teicoplanin and streptomycin were synergistic against all but one strain. | [8] |
| Enterococcus spp. | Netilmicin | Synergy seen against half of the enterococcal strains. | [9] |
| Enterococcus spp. | Amikacin | Synergy seen against half of the enterococcal strains. | [9] |
Note: The data presented is for the teicoplanin complex, of which this compound is a major, active component.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay
The checkerboard assay is a common in-vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic (beta-lactam or aminoglycoside) are prepared at known concentrations.
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the y-axis, and serial twofold dilutions of the partner antibiotic are made along the x-axis.
-
Bacterial Inoculum: The bacterial strain of interest is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. The lowest FIC index determines the nature of the interaction.[3]
Time-Kill Assay
Time-kill assays provide information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.
-
Preparation of Cultures: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Addition of Antibiotics: The antibiotics are added to the bacterial cultures at specific concentrations (e.g., at their MIC, or sub-MIC levels). Control tubes with no antibiotic and with each antibiotic alone are also prepared.
-
Incubation and Sampling: The cultures are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Caption: Experimental workflow for assessing antibiotic synergy.
Caption: Simplified signaling pathways of this compound and synergistic partners.
References
- 1. [Combination effect of teicoplanin and various antibiotics against hetero-VRSA and VRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Combination effect of teicoplanin and beta-lactams on MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. An in vitro investigation of synergy or antagonism between antimicrobial combinations against isolates from bacterial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. Efficacy of Teicoplanin-Gentamicin Given Once a Day on the Basis of Pharmacokinetics in Humans for Treatment of Enterococcal Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activity of vancomycin and teicoplanin alone and in combination with streptomycin against Enterococcus faecalis strains with various vancomycin susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro interactions between teicoplanin and other antibiotics against enterococci and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Teicoplanin A2-4
Essential Safety and Handling Guide for Teicoplanin A2-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural steps for safe operational use and disposal, ensuring user safety and laboratory integrity.
Hazard Identification and Safety Precautions
There are varying classifications regarding the hazards of Teicoplanin. One Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has no irritant effects on skin or eyes.[1] However, an SDS for the broader substance "Teicoplanin" classifies it as causing skin and serious eye irritation, and notes it may cause respiratory irritation.[2] Another source indicates it may be irritating to mucous membranes and the upper respiratory tract.[3]
Given the conflicting information, it is imperative to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols for handling chemical substances. Assume the substance is potentially irritating and harmful upon inhalation, ingestion, or skin absorption.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following PPE is recommended based on safety data sheets:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[4][5]
-
Hand Protection: Use chemical-resistant, impervious gloves such as rubber or PVC gloves.[5]
-
Body Protection: Wear a lab coat or impervious clothing. For larger quantities or where significant dust generation is possible, coveralls may be appropriate.[4][5]
-
Respiratory Protection: Handle the powder form in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to control dust.[2][4][5] If ventilation is inadequate or irritation is experienced, a NIOSH-approved respirator or a full-face respirator should be used.[3][4]
Handling and Storage Protocols
Storage:
-
Upon receipt, store this compound in a tightly closed container.[1]
-
For long-term stability, store at -20°C as recommended for the product.[6]
Handling and Reconstitution: this compound is typically a powder that requires reconstitution before use.
-
Preparation: Conduct all handling of the powder within a chemical fume hood or ventilated enclosure to avoid dust inhalation.[2][5]
-
Reconstitution:
-
Slowly add the specified diluent (e.g., Water for Injection, 0.9% Sodium Chloride, or 5% Glucose) to the vial containing the powder.[7][8]
-
Gently roll the vial between your hands to dissolve the powder completely. Do not shake , as this can cause foaming.[7][9]
-
If foam develops, let the vial stand for approximately 15 minutes until the foam subsides.[7][8][9]
-
Ensure the final solution is clear and yellowish before use.[7]
-
-
Post-Reconstitution Storage: From a microbiological standpoint, immediate use is preferred. However, reconstituted solutions can be stored at 2-8°C for up to 24 hours.[7] Do not store reconstituted solutions in a syringe.[8]
First Aid and Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
After Inhalation: Move the individual to fresh air. If symptoms such as respiratory irritation persist, seek medical advice.[1][2]
-
After Skin Contact: Remove contaminated clothing immediately.[4] While generally considered a non-irritant, it is best practice to rinse the affected skin area with water.[1][2]
-
After Eye Contact: Immediately rinse the opened eye for several minutes with running water. If irritation occurs, consult an ophthalmologist.[1][2]
-
After Swallowing: Rinse the mouth with water. If symptoms persist, seek medical attention.[1][2]
Spill and Disposal Plan
Spill Containment:
-
In case of a spill, avoid dust formation.[4]
-
For minor spills, use dry clean-up procedures. Place the spilled material into a suitable, labeled container for waste disposal.[5]
-
For major spills, wear appropriate PPE, including respiratory protection, gloves, and safety glasses.[5]
-
Prevent the substance from entering drains or waterways.[10]
Disposal:
-
All waste material, including unused product and contaminated disposables, must be disposed of as chemical waste.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Quantitative Data Summary
The following table summarizes key quantitative information for the handling and storage of Teicoplanin solutions.
| Parameter | Value | Source(s) |
| Long-Term Storage (Powder) | -20°C | [6] |
| Reconstituted Solution Storage | 2-8°C | [7] |
| Reconstituted Solution Stability | Up to 24 hours | [7] |
| Administration Time (IV Bolus) | 3-5 minutes | [7] |
| Administration Time (IV Infusion) | 30 minutes | [7][9] |
Operational Workflow Diagram
The following diagram illustrates the standard operational workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. emed.ie [emed.ie]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. campus.sanofi [campus.sanofi]
- 10. chemscience.com [chemscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
